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  • Product: 3-Methoxy-5-nitropyridine
  • CAS: 128203-37-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure and Utility of 3-Methoxy-2-nitropyridine

A Note to the Researcher: Initial investigation into the molecular structure of 3-methoxy-5-nitropyridine revealed a significant scarcity of detailed, publicly available experimental data, including synthesis protocols a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Initial investigation into the molecular structure of 3-methoxy-5-nitropyridine revealed a significant scarcity of detailed, publicly available experimental data, including synthesis protocols and comprehensive spectroscopic analyses. To provide a valuable and data-rich guide for researchers, scientists, and drug development professionals, this document will instead focus on the closely related, well-characterized, and industrially significant isomer, 3-Methoxy-2-nitropyridine (CAS No: 20265-37-6) . This pivot ensures that the content meets the highest standards of scientific integrity and practical utility.

Introduction: A Versatile Heterocyclic Building Block

3-Methoxy-2-nitropyridine is a substituted aromatic heterocycle of significant interest in medicinal and agricultural chemistry.[1] Its structure, featuring a pyridine core functionalized with both an electron-donating methoxy group and a powerful electron-withdrawing nitro group, imparts a unique reactivity profile that makes it a valuable intermediate in the synthesis of more complex molecules.[2][3] This guide provides a detailed examination of its molecular structure, supported by an analysis of its spectroscopic signatures, a validated synthesis protocol, and an overview of its applications as a pivotal scaffold in modern organic synthesis.

Molecular Structure and Physicochemical Properties

The arrangement of the methoxy and nitro groups on the pyridine ring governs the molecule's electronic properties, reactivity, and three-dimensional shape. The nitro group at the 2-position, adjacent to the ring nitrogen, creates a highly electron-deficient system, which is a key determinant of its chemical behavior.

Caption: Molecular structure of 3-Methoxy-2-nitropyridine.

Table 1: Physicochemical Properties of 3-Methoxy-2-nitropyridine

Property Value Source(s)
CAS Number 20265-37-6 [4][5]
Molecular Formula C₆H₆N₂O₃ [6]
Molecular Weight 154.12 g/mol [6]
Appearance White to yellow powder/crystal [1][6]
Melting Point 73-76 °C [4][5]
Boiling Point 311.8 ± 22.0 °C (Predicted) [7]
Solubility Sparingly soluble in water [2]

| Storage | Inert atmosphere, Room Temperature |[7] |

In-depth Spectroscopic Analysis

The molecular structure of 3-Methoxy-2-nitropyridine can be unequivocally confirmed through a combination of spectroscopic techniques. The following analysis provides an expert interpretation of the expected data, which serves as a benchmark for sample validation.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments. The electron-withdrawing nitro group and the electron-donating methoxy group exert significant influence on the chemical shifts of the aromatic protons.

  • Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.9-4.1 ppm , integrating to 3 hydrogens. The deshielding effect of the adjacent aromatic ring places this signal in a typical region for aryl methyl ethers.[4]

  • Aromatic Protons (H4, H5, H6):

    • H4: This proton is expected to appear as a doublet of doublets around δ 7.2-7.4 ppm . It is coupled to both H5 (a vicinal coupling, J ≈ 7-9 Hz) and H6 (a meta coupling, J ≈ 1-2 Hz).

    • H5: This proton, situated between two other protons, should also be a doublet of doublets, likely in the range of δ 8.1-8.3 ppm . It experiences strong deshielding from the para-nitro group. It will show vicinal coupling to both H4 and H6 (J ≈ 7-9 Hz).

    • H6: This proton, ortho to the strongly withdrawing nitro group, will be the most deshielded aromatic proton, appearing as a doublet of doublets around δ 8.3-8.5 ppm . It will have a vicinal coupling to H5 (J ≈ 4-5 Hz) and a meta coupling to H4 (J ≈ 1-2 Hz).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The shifts are highly dependent on the attached functional groups and their position on the pyridine ring.

  • Methoxy Carbon (-OCH₃): A signal is expected in the δ 55-60 ppm range, which is characteristic of a methoxy carbon attached to an aromatic ring.[8]

  • Aromatic Carbons:

    • C2 (bearing -NO₂): This carbon is directly attached to the highly electronegative nitro group and the ring nitrogen, leading to a significantly deshielded signal, likely around δ 150-155 ppm .

    • C3 (bearing -OCH₃): Attached to the electron-donating methoxy group, this carbon will be more shielded than other ring carbons, with an expected chemical shift around δ 120-125 ppm .

    • C4: This carbon is expected to resonate around δ 115-120 ppm .

    • C5: Influenced by the para-nitro group, this carbon will be deshielded, appearing around δ 140-145 ppm .

    • C6: Being ortho to the nitro group, this carbon will be significantly deshielded, with a predicted shift in the range of δ 150-155 ppm .

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 154 , corresponding to the molecular weight of C₆H₆N₂O₃.[6]

  • Key Fragmentation Pathways:

    • Loss of NO₂: A significant fragment at m/z = 108 ([M-46]⁺) is anticipated, resulting from the loss of the nitro group (NO₂). This is a common fragmentation for nitroaromatic compounds.

    • Loss of CH₃: Cleavage of the methoxy group can lead to a peak at m/z = 139 ([M-15]⁺).

    • Loss of OCH₃: Loss of the entire methoxy radical would result in a fragment at m/z = 123 ([M-31]⁺).

    • Loss of CO: Subsequent fragmentation of the [M-CH₃]⁺ ion can involve the loss of carbon monoxide, yielding a peak at m/z = 111 .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

  • N-O Stretching (Nitro Group): Two strong, characteristic absorption bands are expected. The asymmetric stretch typically appears in the 1520-1560 cm⁻¹ region, and the symmetric stretch appears around 1345-1385 cm⁻¹ .

  • C-O Stretching (Aryl Ether): A strong band corresponding to the aryl C-O stretch is expected in the 1230-1270 cm⁻¹ region.

  • Aromatic C=C and C=N Stretching: Multiple bands of variable intensity will be present in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • Aromatic C-H Stretching: A signal just above 3000 cm⁻¹ is expected for the C-H bonds on the aromatic ring.

Synthesis and Reactivity

The primary route for synthesizing 3-methoxy-2-nitropyridine is the regioselective nitration of 3-methoxypyridine. The methoxy group, being an ortho-, para-director, would typically direct incoming electrophiles to the 2, 4, and 6 positions. However, under nitrating conditions, the pyridine nitrogen is protonated, becoming a strong deactivating group. This deactivation, combined with the directing effect of the methoxy group, favors substitution at the 2-position.[2]

SynthesisWorkflow Start 3-Methoxypyridine (CAS: 7295-76-3) Reaction Electrophilic Aromatic Substitution (Nitration) - Controlled Temperature (0-10 °C) - Stirring Start->Reaction Reagents Nitrating Mixture (HNO₃ / H₂SO₄) Reagents->Reaction Workup Quenching & Extraction - Pour onto ice - Neutralize with base - Extract with organic solvent Reaction->Workup Purification Purification - Solvent Evaporation - Recrystallization (Ethanol) Workup->Purification Product 3-Methoxy-2-nitropyridine (CAS: 20265-37-6) Purification->Product

Caption: General workflow for the synthesis of 3-Methoxy-2-nitropyridine.

Experimental Protocol: Nitration of 3-Methoxypyridine

This protocol is based on established methods for the nitration of substituted pyridines.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 3-methoxypyridine (1.0 eq.) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-methoxypyridine in sulfuric acid. The internal temperature must be rigorously maintained between 0 and 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate may form.

  • Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 3-methoxy-2-nitropyridine.

Applications in Drug Discovery and Chemical Synthesis

3-Methoxy-2-nitropyridine is a versatile intermediate primarily because its two functional groups can be selectively manipulated.[1][6]

  • Precursor to Aminopyridines: The most common and critical application is the reduction of the nitro group to an amine, yielding 3-methoxy-2-aminopyridine. This transformation opens up a vast chemical space, as the resulting amino group can undergo a wide range of reactions, including amide bond formation, diazotization, and participation in the construction of new heterocyclic rings. This amino-substituted pyridine is a key scaffold in many biologically active molecules.[3]

  • Building Block for Bioactive Molecules: It serves as a foundational element in the synthesis of pharmaceuticals, particularly kinase inhibitors, and agents for treating inflammatory conditions.[1][6] In the agrochemical industry, it is used in the development of novel pesticides and herbicides.[6]

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Safety and Handling

As with many nitroaromatic compounds, 3-methoxy-2-nitropyridine must be handled with appropriate care.[4][5]

Table 2: GHS Hazard Information and Handling Precautions

Category Information Source(s)
GHS Pictogram GHS07 (Exclamation Mark) [5]
Signal Word Warning [5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [4][5]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, lab coat, dust mask (Type N95). [5]
Handling Use in a well-ventilated area or fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [9]
Storage Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [7]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[9] |

Conclusion

3-Methoxy-2-nitropyridine is a cornerstone intermediate for the synthesis of functionalized pyridine derivatives. Its value lies in the predictable reactivity conferred by its methoxy and nitro substituents. A thorough understanding of its molecular structure, confirmed by comprehensive spectroscopic analysis, is paramount for its effective use in multi-step synthesis. This guide provides the foundational knowledge required by researchers and drug development professionals to confidently handle, characterize, and employ this versatile building block in the creation of novel and complex chemical entities.

References

  • Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Molbase. [Link]

  • Table of Contents - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • Methoxy groups just stick out. ACD/Labs. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

  • 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... ResearchGate. [Link]

  • SAFETY DATA SHEET. Heraeus. [Link]

  • Sourcing 3-Methoxy-2-nitropyridine: A Guide for Researchers and Manufacturers. Autech. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

  • Preparation method of 5-nitro-2-aminopyridine.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. Core. [Link]

  • Nitrogen Heterocycle Patents and Patent Applications (Class 424/78.36). FreePatentsOnline. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. ACS Publications. [Link]

  • Pyridine, 3-methoxy-. NIST WebBook. [Link]

  • 13C-NMR Shift Assignments for the Compounds 1, 2, and 3. ResearchGate. [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • Mass Spectrometry. MSU chemistry. [Link]

  • 13-C NMR Chemical Shift Table.pdf. University of Puget Sound. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

Sources

Exploratory

Advanced Synthesis Pathways for 3-Methoxy-5-nitropyridine: A Mechanistic and Methodological Guide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 3-Methoxy-5-nitropyridine and its halogenated derivatives (e.g., 2-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

3-Methoxy-5-nitropyridine and its halogenated derivatives (e.g., 2-chloro-3-methoxy-5-nitropyridine) are highly versatile heterocyclic building blocks. They are prominently featured in the development of advanced therapeutics, including RNA helicase DHX33 inhibitors[1] and highly selective kinase antagonists. Synthesizing this motif presents a unique chemical challenge: the pyridine ring is electron-deficient, yet the 3-position (meta to the nitro group) lacks the resonance stabilization required for standard nucleophilic aromatic substitution (SNAr).

This whitepaper details two field-proven synthetic strategies to overcome this barrier: a transition-metal-catalyzed SNAr approach and a de novo regiocontrolled functionalization via pyridone intermediates.

Strategic Retrosynthetic Analysis

The synthesis of 3-methoxy-5-nitropyridine typically diverges into two distinct retrosynthetic logic paths:

  • Late-Stage Functionalization (Pathway A): Relies on the direct methoxylation of a pre-nitrated, pre-halogenated pyridine ring. Because the C3 position is deactivated toward uncatalyzed nucleophilic attack, transition metal catalysis is mandatory to lower the activation energy barrier.

  • De Novo Ring Functionalization (Pathway B): Utilizes a pre-oxygenated pyridine core (2,3-dihydroxypyridine). By establishing the methoxy group early, its strong electron-donating effect can be synergistically paired with the pyridone oxygen to direct electrophilic nitration exclusively to the C5 position.

SynthesisRoutes A1 3-Bromo-5-nitropyridine A2 NaOMe, CuBr 92°C, 6h A1->A2 Pathway A Target 3-Methoxy-5-nitropyridine A2->Target Pathway A B1 2,3-Dihydroxypyridine B2 1. DMS, NaOH 2. HNO3, H2SO4 B1->B2 Pathway B B3 3-Methoxy-5-nitro- 2-pyridone B2->B3 Pathway B B4 POCl3, Reflux B3->B4 Pathway B B5 2-Chloro-3-methoxy- 5-nitropyridine B4->B5 Pathway B B6 Dechlorination B5->B6 Pathway B B6->Target Pathway B

Fig 1: Divergent synthesis pathways yielding 3-methoxy-5-nitropyridine via SNAr and pyridone routes.

Pathway A: Copper-Mediated Nucleophilic Aromatic Substitution

Mechanistic Rationale: The Meta-Deactivation Challenge

In electron-deficient pyridines, SNAr typically occurs at the ortho or para positions relative to the electron-withdrawing nitro group, as these positions can stabilize the resulting Meisenheimer complex. The meta position (C3) does not benefit from this resonance stabilization. Forcing uncatalyzed methoxylation at C3 requires extreme thermal conditions that invariably lead to O-demethylation and degradation.

To circumvent this, is employed[2]. The reaction proceeds through a Cu(I)/Cu(III) catalytic cycle. The Cu(I) species undergoes oxidative addition into the C-Br bond, forming a high-valent Cu(III) intermediate. Subsequent methoxide ligand exchange and rate-determining reductive elimination yield the target ether while regenerating the catalyst[2].

CuCatalyticCycle Cu1 Cu(I) Catalyst OA Oxidative Addition (C-Br Cleavage) Cu1->OA Cu3_1 Aryl-Cu(III)-Br OA->Cu3_1 LE Ligand Exchange (+ NaOMe, - NaBr) Cu3_1->LE Cu3_2 Aryl-Cu(III)-OMe LE->Cu3_2 RE Reductive Elimination Cu3_2->RE RE->Cu1 Catalyst Regeneration Prod 3-Methoxy-5-nitropyridine RE->Prod Product Release

Fig 2: Cu(I)/Cu(III) catalytic cycle for the methoxylation of 3-bromo-5-nitropyridine.
Experimental Protocol: Cu-Catalyzed Methoxylation

Self-Validating Note: Isotopic labeling studies using CD₃OD have confirmed that this protocol results in complete methyl group transfer without O-demethylation side reactions[2].

  • Preparation: Charge a dry, argon-flushed Schlenk flask with 3-bromo-5-nitropyridine (1.0 equiv) and CuBr (0.1 equiv)[2].

  • Reagent Addition: Introduce anhydrous DMF as the solvent. Slowly add a 5.4 M solution of sodium methoxide in methanol (2.0 equiv) dropwise to control the initial exotherm[2].

  • Reaction: Heat the reaction mixture to 92 °C. Maintain vigorous stirring for 6 hours. The progression can be monitored via LC-MS (disappearance of the brominated precursor)[2].

  • Workup & Isolation: Cool the mixture to room temperature and quench with ice-cold water. Extract the aqueous phase with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to isolate the product.

Pathway B: Regiocontrolled Functionalization via Pyridone Intermediates

Mechanistic Rationale: Directing Group Synergy

When transition-metal catalysis is undesirable (e.g., in late-stage GMP scale-up where heavy metal purging is a concern), a de novo approach is preferred. Starting from 2,3-dihydroxypyridine, selective O-alkylation yields 3-methoxy-2-pyridone.

The critical step is the nitration. Unsubstituted pyridine is notoriously difficult to nitrate. However, the presence of the C3-methoxy group and the C2-pyridone carbonyl strongly activates the ring. These groups synergistically direct the incoming nitronium ion (NO₂⁺) strictly to the C5 position. Strict thermal control (10–15 °C) is required; exceeding this temperature leads to oxidative cleavage of the methoxy group or non-selective poly-nitration[3]. The resulting intermediate can be chlorinated to form, a highly versatile cross-coupling electrophile[4].

Experimental Protocol: Methylation and Nitration
  • Selective Methylation: Add sodium hydroxide (8.6 g, 0.215 mol) and 2,3-dihydroxypyridine (22.0 g, 0.20 mol) to distilled water (75 mL). Cool the solution to 5 °C. Add dimethyl sulfate (25.0 g, 0.21 mol) dropwise. Stir the mixture for 20 hours while allowing it to slowly warm to room temperature[3].

  • Intermediate Isolation: Remove the water in vacuo at approximately 65 °C to obtain a crude syrup of 3-methoxy-2-pyridone[3].

  • Regioselective Nitration: Dissolve the syrup in concentrated sulfuric acid (50–60 mL) and cool to 5 °C. Prepare a cold nitrating mixture of concentrated nitric acid (20 mL) in concentrated sulfuric acid (20 mL). Add this mixture dropwise at a rate that strictly maintains the internal reaction temperature between 10 °C and 15 °C[3].

  • Precipitation: After addition, stir for 30 minutes at 5 °C, then pour the mixture onto approximately 400 mL of crushed ice.

  • Purification: Collect the resulting red precipitate by vacuum filtration and recrystallize from water to yield 3-methoxy-5-nitro-2-pyridone[3].

  • Downstream Conversion: The pyridone is refluxed in POCl₃ to yield 2-chloro-3-methoxy-5-nitropyridine, which can be selectively hydrodehalogenated to the final 3-methoxy-5-nitropyridine target.

Quantitative Data & Condition Analysis

The following table summarizes the operational metrics of both pathways, allowing process chemists to select the optimal route based on scale and available infrastructure.

ParameterPathway A: Cu-Catalyzed SNArPathway B: Pyridone Directing Route
Starting Material 3-Bromo-5-nitropyridine2,3-Dihydroxypyridine
Key Reagents NaOMe, CuBrDMS, NaOH, HNO3, H2SO4, POCl3
Catalyst Required Yes (CuI / CuIII cycle)No (Direct Electrophilic Aromatic Substitution)
Temperature Profile 92 °C (Heating required)5 °C to 15 °C (Strict cooling required)
Regioselectivity Determined by precursor>95% C5-Nitration (Directed by -OMe and =O)
Typical Yield ~82.7%~17% (Nitration bottleneck)
Primary Advantage Rapid, single-step synthesisAvoids transition metals; highly scalable

Conclusion

The synthesis of 3-methoxy-5-nitropyridine requires navigating the inherent electronic deactivation of the pyridine meta position. Pathway A offers a rapid, high-yield solution utilizing Cu(I)/Cu(III) redox mediation to force SNAr at the deactivated C3 carbon. Conversely, Pathway B leverages fundamental principles of electrophilic aromatic substitution, utilizing the synergistic directing effects of a pyridone intermediate to achieve perfect regiocontrol without heavy metals. Selection between these routes should be dictated by the specific requirements of the drug development phase, balancing the need for rapid analog generation against the strictures of GMP scale-up.

References

  • Synthesis of 3-Methoxy-5-Nitro-2-Pyridone Source: PrepChem URL:[Link]

  • Source: European Patent Office (EP4089089A1)
  • B2(OH)4 and Et3N-BH3: A New Combination of Reagents for the Mild and Efficient Photoreduction of Nitro(hetero)arenes Source: Synthesis 2025 (Thieme Connect) URL:[Link]

Sources

Foundational

The 3-Methoxy-5-nitropyridine Scaffold: Mechanistic Insights, Synthesis, and Therapeutic Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary The 3-methoxy-5-nitropyridine core and its halogenated derivatives (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

The 3-methoxy-5-nitropyridine core and its halogenated derivatives (such as 2-chloro-3-methoxy-5-nitropyridine) represent a highly specialized class of heterocyclic building blocks. As a Senior Application Scientist, I have observed how the unique stereoelectronic properties of this scaffold have accelerated the discovery of novel therapeutics, most notably Bromodomain and Extra-Terminal motif (BET) inhibitors[1]. This technical guide deconstructs the chemical history, fundamental synthesis protocols, and advanced applications of the 3-methoxy-5-nitropyridine family, providing a foundational blueprint for researchers in drug development.

Stereoelectronic Fundamentals & Historical Context

The utility of 2-chloro-3-methoxy-5-nitropyridine stems from the synergistic "push-pull" electronic effects on the pyridine ring. The nitro group at the 5-position acts as a strong electron-withdrawing group (EWG), heavily depleting electron density from the ring. Conversely, the methoxy group at the 3-position provides localized electron donation via resonance.

This specific arrangement renders the 2-position exceptionally electrophilic. Consequently, the 2-chloro substituent becomes highly labile and perfectly primed for Nucleophilic Aromatic Substitution (SNAr) by amines and hydrazines[2]. The historical significance of this scaffold surged when researchers identified that displacing this chlorine atom with hydrazine derivatives provides the critical intermediate needed to build the imidazopyrrolidine core—a potent pharmacophore for epigenetic modulation[1].

Quantitative Profiling of Key Derivatives

To facilitate compound selection for synthetic planning, the physical and structural data of the most critical 3-methoxy-5-nitropyridine derivatives are summarized below:

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Role / Application
3-Methoxy-5-nitro-2-pyridone 75710-99-5C6H6N2O4170.12 g/mol Primary Precursor / Intermediate
2-Chloro-3-methoxy-5-nitropyridine 75711-00-1C6H5ClN2O3188.57 g/mol Electrophilic Building Block (SNAr)
2-Bromo-3-methoxy-5-nitropyridine 1353101-84-4C6H5BrN2O3233.02 g/mol Cross-coupling Substrate
2,6-Dibromo-3-methoxy-5-nitropyridine 79491-46-6C6H4Br2N2O3311.92 g/mol Bifunctional Building Block

Experimental Workflows and Causality

SynthesisWorkflow A 2,3-Dihydroxypyridine B Methylation (Dimethylsulfate / NaOH) A->B C 3-Methoxy-2-pyridone B->C D Nitration (HNO3 / H2SO4, 10-15°C) C->D E 3-Methoxy-5-nitro-2-pyridone (CAS: 75710-99-5) D->E F Chlorination (POCl3) E->F G 2-Chloro-3-methoxy-5-nitropyridine (CAS: 75711-00-1) F->G

Workflow for the stepwise synthesis of 2-Chloro-3-methoxy-5-nitropyridine.

Protocol 1: De Novo Synthesis of 3-Methoxy-5-nitro-2-pyridone

Objective: Construct the nitrated pyridone core from 2,3-dihydroxypyridine. Step-by-Step Methodology:

  • Selective Methylation: Add sodium hydroxide (8.6 g, 0.215 mol) and 2,3-dihydroxypyridine (22.0 g, 0.20 mol) to 75 mL of distilled water. Cool the mixture to 5 °C. Dropwise, add dimethylsulfate (25.0 g, 0.21 mol) and stir for 20 hours, allowing the system to slowly warm to room temperature. Remove water in vacuo (approx. 65 °C) to yield a syrupy intermediate[3].

  • Electrophilic Aromatic Nitration: Dissolve the syrup in 50–60 mL of concentrated sulfuric acid at 5 °C. Prepare a cold nitrating mixture of concentrated nitric acid (20 mL) and concentrated sulfuric acid (20 mL). Add this mixture dropwise, strictly maintaining the reaction temperature between 10 °C and 15 °C. Stir for 30 minutes at 5 °C, then pour onto 400 mL of ice. Collect the red precipitate via filtration and recrystallize from water (Yield: ~17%)[3].

Causality & Self-Validation: The use of aqueous NaOH selectively deprotonates the more acidic hydroxyl group, directing the dimethylsulfate to perform a clean O-methylation. During nitration, thermal control (10–15 °C) is the critical self-validating parameter. Because the methoxy group highly activates the ring, exceeding 15 °C leads to oxidative ring cleavage and tar formation. Conversely, dropping below 10 °C stalls the reaction, risking a dangerous accumulation of the nitronium ion. The formation of a distinct red precipitate upon quenching over ice confirms successful nitration[3].

Protocol 2: Chlorination and SNAr Functionalization

Objective: Activate the pyridone for cross-coupling and synthesize the BET inhibitor precursor. Step-by-Step Methodology:

  • Chlorination: Treat 3-methoxy-5-nitro-2-pyridone with phosphorus oxychloride (POCl3) under reflux to convert the pyridone carbonyl into a 2-chloro leaving group, yielding 2-chloro-3-methoxy-5-nitropyridine.

  • Nucleophilic Displacement: To synthesize 2-hydrazinyl-3-methoxy-5-nitropyridine, react the 2-chloro intermediate with hydrazine hydrate. For example, suspending the hydrazine intermediate (20 g, 106 mmol) in dioxane (170 mL) and treating with acetic anhydride (13.1 mL, 138 mmol) at room temperature for 1 hour yields the acetylated precursor necessary for cyclization[1].

Causality & Self-Validation: POCl3 is chosen because it effectively transforms the strongly bound pyridone oxygen into a highly reactive C-Cl bond. The subsequent SNAr reaction with hydrazine is driven by the electron-deficient nature of the nitropyridine ring. The rapid formation of a precipitate upon pouring the reaction mixture into ice-water (700 mL) serves as an immediate visual validation of the product[1].

Advanced Applications in Therapeutics and Methodology

Oncology: BET Bromodomain Inhibition

The 2-hydrazinyl-3-methoxy-5-nitropyridine derivative is a critical building block for synthesizing imidazopyrrolidine-based BET inhibitors. BET proteins (such as BRD4) bind to acetylated lysine residues on chromatin, driving the transcription of oncogenes like c-Myc. Inhibitors derived from this scaffold competitively bind to the BET bromodomains, displacing them from chromatin. This epigenetic blockade results in the acute downregulation of c-Myc, triggering apoptosis in various hematological malignancies and solid tumors[2].

BET_Pathway A 2-Chloro-3-methoxy- 5-nitropyridine B Imidazopyrrolidine BET Inhibitor A->B SNAr & Cyclization C BRD4 Bromodomain B->C Target Binding D Chromatin Binding Blockade C->D Epigenetic Modulation E c-Myc Downregulation D->E Transcriptional Repression F Cancer Cell Apoptosis E->F Phenotypic Outcome

Mechanism of action for BET inhibitors derived from 3-methoxy-5-nitropyridine.

Methodological Breakthroughs: Chemoselective Photoreduction

A persistent challenge in heterocyclic chemistry is the selective reduction of the nitro group without causing the reductive dehalogenation of the adjacent chloro group. Recent advancements (2025) have demonstrated that the combination of B2(OH)4 and Et3N-BH3 enables the mild photoreduction of 2-chloro-3-methoxy-5-nitropyridine. Reacting 37.7 mg (0.2 mmol) of the substrate under these conditions yields 6-chloro-5-methoxypyridin-3-amine (55% isolated yield) while perfectly preserving the C-Cl bond[4]. This chemoselectivity is paramount for downstream transition-metal-catalyzed cross-coupling reactions.

Conclusion

The 3-methoxy-5-nitropyridine scaffold is far more than a simple chemical intermediate; it is a meticulously designed electrophilic hub. By understanding the stereoelectronic causality behind its reactivity, researchers can leverage this building block to construct complex, high-value pharmacophores, continuing to push the boundaries of targeted epigenetic therapies and advanced organic synthesis.

References

  • "Synthesis of 3-Methoxy-5-Nitro-2-Pyridone", Prepchem,
  • "Imidazopyrrolidine derivatives and their use in the treatment of disease", US9890166B2, Google P
  • "B2(OH)4 and Et3N-BH3: A New Combination of Reagents for the Mild and Efficient Photoreduction of Nitro(hetero)arenes", Synthesis 2025; 57(17): 2579-2588, Thieme E-Books & E-Journals,
  • "Patent Application Publication US 2014/0349990 A1", Googleapis.com,

Sources

Exploratory

3-Methoxy-5-nitropyridine literature review

3-Methoxy-5-nitropyridine: A Privileged Scaffold in Advanced Medicinal Chemistry and Drug Development Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Methoxy-5-nitropyridine: A Privileged Scaffold in Advanced Medicinal Chemistry and Drug Development

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that serve as the backbone for diverse therapeutic agents. 3-Methoxy-5-nitropyridine (CAS: 128203-37-2) and its halogenated derivatives represent a class of highly privileged intermediates[1]. The strategic placement of an electron-donating methoxy group and an electron-withdrawing nitro group on a pyridine ring creates a unique electronic "push-pull" system. This configuration not only facilitates regioselective functionalization (such as halogenation and cross-coupling) but also provides essential hydrogen-bonding handles critical for target protein binding in oncology, immunology, and cardiovascular indications[2][3][4].

This technical guide deconstructs the physicochemical profile, mechanistic synthesis protocols, and downstream pharmaceutical applications of 3-methoxy-5-nitropyridine and its direct analogs.

Physicochemical Profiling and Derivative Landscape

To effectively utilize this scaffold, one must understand the properties of the core molecule and its most utilized synthetic precursors. The following table summarizes the quantitative data for the primary derivatives used in pharmaceutical synthesis:

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Application / Role
3-Methoxy-5-nitropyridine 128203-37-2C₆H₆N₂O₃154.13 g/mol Core scaffold, intermediate[1]
3-Methoxy-5-nitropyridin-2-ol 75710-99-5C₆H₆N₂O₄170.12 g/mol Primary synthesis precursor[5]
2-Chloro-3-methoxy-5-nitropyridine 75711-00-1C₆H₅ClN₂O₃188.57 g/mol ROMK channel inhibitors[4]
2,6-Dibromo-3-methoxy-5-nitropyridine 79491-46-6C₆H₄Br₂N₂O₃311.92 g/mol JAK2/Syk kinase inhibitors[3]

Strategic Synthesis & Mechanistic Pathways

The utility of a chemical intermediate is defined by the scalability and reliability of its synthesis. Below are field-proven, self-validating protocols detailing the causality behind each experimental choice.

Protocol 1: Synthesis of the Precursor (3-Methoxy-5-nitropyridin-2-ol)

This protocol establishes the core methoxy-nitro-pyridine ring system starting from commercially available 2,3-dihydroxypyridine[5].

  • Selective Methylation : Suspend 2,3-dihydroxypyridine (0.20 mol) and sodium hydroxide (0.215 mol) in 75 mL of distilled water. Cool the mixture to 5 °C[5].

  • Reagent Addition : Dropwise add dimethyl sulfate (0.21 mol). Stir the reaction for 20 hours while allowing it to slowly warm to room temperature[5].

    • Causality: The initial 5 °C temperature is critical to prevent the rapid alkaline hydrolysis of dimethyl sulfate. Gradual warming ensures complete and regioselective O-methylation at the 3-position.

  • Concentration : Remove the aqueous solvent in vacuo at approximately 65 °C to yield a syrupy intermediate[5].

  • Electrophilic Aromatic Nitration : Dissolve the syrup in 50–60 mL of concentrated sulfuric acid and cool to 5 °C. Slowly add a cold mixture of concentrated nitric acid (20 mL) and concentrated sulfuric acid (20 mL)[5].

    • Causality: The mixed acid generates the highly reactive nitronium ion ( NO2+​ ). The reaction temperature MUST be strictly maintained between 10 °C and 15 °C. This thermal control prevents the oxidative cleavage of the electron-rich pyridine ring. The electron-donating effects of the oxygen substituents regioselectively direct the nitration to the 5-position.

  • Workup : Stir for 30 minutes at 5 °C, then quench by pouring onto 400 mL of ice. Collect the red precipitate via filtration and recrystallize from water (Yield: ~17%)[5].

Protocol 2: One-Pot Nitro Reduction and Hydrodehalogenation

Halogenated derivatives of 3-methoxy-5-nitropyridine are often reduced to amines for final drug assembly. This protocol demonstrates a highly atom-economical one-pot transformation[3].

  • Reaction Setup : Suspend 2,6-dibromo-3-methoxy-5-nitropyridine (0.98 mmol) and 10% Palladium on Carbon (Pd/C, 50% w/w, 30 mg) in 20 mL of methanol[3].

  • Catalytic Hydrogenation : Stir the mixture under 1 atmosphere of hydrogen gas ( H2​ ) at room temperature overnight[3].

    • Causality: The Pd/C catalyst orchestrates a dual transformation. First, it reduces the nitro group to an amine via consecutive hydrogenation steps. Concurrently, palladium inserts into the aryl-bromide bonds, undergoing reductive elimination to replace the halogens with hydrogen. This one-pot strategy bypasses the need for a separate dehalogenation step, directly yielding the target amine.

  • Purification : Filter the mixture to remove the Pd/C catalyst and concentrate the filtrate under vacuum to isolate 5-methoxypyridin-3-amine (~92% yield)[3].

Pathway Visualization

G SM 2,3-Dihydroxypyridine Int1 3-Methoxy-5-nitropyridin-2-ol SM->Int1 Methylation & Nitration Halo Halogenated Derivatives (e.g., 2-Chloro, 2,6-Dibromo) Int1->Halo Halogenation (POCl3/POBr3) Core 3-Methoxy-5-nitropyridine Amine 5-Methoxypyridin-3-amine Core->Amine Reduction Halo->Core Dehalogenation Halo->Amine Pd/C, H2 (One-Pot) App2 ROMK Channel Inhibitors Halo->App2 SNAr & Coupling App1 DHX33 RNA Helicase Inhibitors Amine->App1 Scaffold Assembly App3 JAK2/Syk Kinase Inhibitors Amine->App3 Scaffold Assembly

Fig 1: Synthetic workflows and downstream pharmaceutical applications of 3-Methoxy-5-nitropyridine.

Applications in Targeted Therapeutics

The structural versatility of 3-methoxy-5-nitropyridine allows it to be integrated into several cutting-edge therapeutic pipelines:

  • Renal Outer Medullary Potassium (ROMK) Channel Inhibitors (Cardiovascular): ROMK channel inhibitors are being developed as novel diuretics for the treatment of hypertension, aiming to reduce liabilities such as hypokalemia associated with traditional diuretics[4]. The derivative 2-chloro-3-methoxy-5-nitropyridine serves as a critical electrophile. The chloro group is perfectly positioned for nucleophilic aromatic substitution (SNAr), allowing the attachment of complex pharmacophores, while the nitro group is subsequently reduced to an amine to form crucial amide linkages[4].

  • DHX33 RNA Helicase Inhibitors (Oncology): DHX33 is an RNA helicase that is heavily overexpressed in aggressive cancers, including lung cancer, breast cancer, and glioblastoma[2]. It utilizes ATP to unwind double-stranded RNA, regulating the expression of cancer-driving genes. Derivatives such as 3-methoxy-5-nitropyridine-4-amine are reduced to diamines to construct rigid polycyclic compounds that selectively bind and inhibit DHX33, thereby suppressing tumor proliferation[2].

  • JAK2 and Syk Kinase Inhibitors (Immunology & Hematology): Syk kinase acts as a central initiator in FcεRI-mediated mediator release in mast cells, making it a prime target for asthma and allergic disorders[3]. Similarly, JAK2 is a validated target for myeloproliferative disorders like polycythemia vera[3]. The reduction product of the 2,6-dibromo derivative, 5-methoxypyridin-3-amine, is heavily utilized to synthesize aminotriazolopyridines. The methoxy group on the pyridine ring enhances the solubility and kinase-pocket binding affinity of these potent inhibitors[3].

References[5] Title: Synthesis of 3-Methoxy-5-Nitro-2-Pyridone

Source: prepchem.com URL:[2] Title: POLYCYCLIC COMPOUNDS FOR INHIBITING RNA HELICASE DHX33 AND USE THEREOF Source: googleapis.com URL:[3] Title: WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors Source: google.com URL:[4] Title: INHIBITORS OF THE RENAL OUTER MEDULLARY POTASSIUM CHANNEL - EP 2790511 B1 Source: epo.org URL:[1] Title: 128203-37-2 | 3-Methoxy-5-nitropyridine Source: aifchem.com URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Protocols for 3-Methoxy-5-nitropyridine from 3-Methoxypyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary 3-Methoxy-5-nitropyridine is a highly value...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

3-Methoxy-5-nitropyridine is a highly valued heterocyclic building block, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors targeting Axl and Mer receptor tyrosine kinases[1][2]. However, the synthesis of this compound from 3-methoxypyridine presents a classic regiochemical challenge. Due to the electron-withdrawing nature of the pyridine nitrogen and the specific electronic directing effects of the methoxy group, standard electrophilic aromatic substitution (SEAr) predominantly yields the 2-nitro isomer[3][4].

This application note details two field-proven, self-validating synthetic strategies to bypass this regiochemical limitation and selectively access the 5-nitro isomer: the Classical Halogen-Blocking Route and the Modern Bakke Nitration .

Mechanistic Rationale & Strategy Selection

As a synthetic chemist, understanding the causality behind directing groups is critical when functionalizing electron-deficient heterocycles.

The Regiochemical Problem: In strongly acidic nitrating media (HNO₃/H₂SO₄), 3-methoxypyridine exists primarily as its conjugate acid (pyridinium ion), which severely deactivates the ring. The methoxy group provides resonance activation (+M effect) directed to the ortho (2, 4) and para (6) positions. Consequently, direct nitration overwhelmingly attacks the 2-position, yielding 2-nitro-3-methoxypyridine[3]. To force the nitro group to the meta (5-) position, we must alter the electronic landscape or the reaction mechanism.

Strategy A: The Halogen-Blocking Route

This traditional approach utilizes temporary steric and electronic blocking. By first brominating 3-methoxypyridine, bromine atoms occupy the 2- and 6-positions. Halogens are mildly deactivating but ortho/para-directing. In the intermediate 2,6-dibromo-3-methoxypyridine , the 5-position is para to the C2-bromine and ortho to the C6-bromine. These halogens synergistically override the methoxy group's influence, directing the incoming nitronium ion (NO₂⁺) exclusively to the 5-position[1]. Subsequent selective debromination yields the desired product.

Strategy B: The Bakke Nitration (Regioselective Rearrangement)

A more elegant, modern approach is the Bakke nitration. Instead of SEAr, this method relies on the formation of an N-nitropyridinium intermediate using dinitrogen pentoxide (N₂O₅) or HNO₃/trifluoroacetic anhydride (TFAA)[5]. The addition of aqueous sodium bisulfite (NaHSO₃) acts as a nucleophile, attacking the ring to form a dihydropyridine sulfonate adduct. This breaks the ring's aromaticity and triggers a [1,5]-sigmatropic shift of the nitro group from the nitrogen atom to the beta-carbon (the 5-position, as the 3-position is sterically blocked by the methoxy group). Elimination of the bisulfite groups rearomatizes the ring, cleanly yielding 3-methoxy-5-nitropyridine[6].

Visualized Workflows

HalogenBlocking SM 3-Methoxypyridine Step1 Br2, AcOH (Bromination) SM->Step1 Int1 2,6-Dibromo-3-methoxypyridine Step1->Int1 Step2 HNO3, H2SO4, KNO3 (Nitration) Int1->Step2 Int2 2,6-Dibromo-3-methoxy- 5-nitropyridine Step2->Int2 Step3 Zn, NH4CO2H (Selective Debromination) Int2->Step3 Product 3-Methoxy-5-nitropyridine Step3->Product

Figure 1: Classical halogen-blocking strategy utilizing synergistic directing effects.

BakkeNitration SM 3-Methoxypyridine Reagent1 N2O5 or HNO3/TFAA (Electrophilic Attack at N) SM->Reagent1 Int1 1-Nitro-3-methoxypyridinium Nitrate Reagent1->Int1 Reagent2 NaHSO3 (aq) (Nucleophilic Addition) Int1->Reagent2 Int2 N-Nitro-dihydropyridine Sulfonate Adduct Reagent2->Int2 Rearrange [1,5]-Sigmatropic Shift & Elimination of Bisulfite Int2->Rearrange Product 3-Methoxy-5-nitropyridine Rearrange->Product

Figure 2: Mechanistic workflow of the Bakke nitration for regioselective 5-nitration.

Experimental Protocols

Protocol A: The Halogen-Blocking Sequence

This protocol is highly scalable and relies on readily available, inexpensive reagents.

Step 1.1: Bromination to 2,6-Dibromo-3-methoxypyridine

  • Setup: Equip a 500 mL round-bottom flask with a dropping funnel and a scrubber system (to neutralize HBr gas).

  • Reaction: Dissolve 3-methoxypyridine (1.0 equiv) in glacial acetic acid. Cool the solution to 0 °C.

  • Addition: Add liquid bromine (2.2 equiv) dropwise over 1 hour, maintaining the temperature below 10 °C.

  • Validation (IPC): Stir at room temperature for 4 hours. Monitor via LC-MS until the mono-bromo intermediate is fully consumed.

  • Workup: Quench carefully with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the red color dissipates. Neutralize with Na₂CO₃, extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield the dibrominated intermediate.

Step 1.2: Nitration to 2,6-Dibromo-3-methoxy-5-nitropyridine

  • Setup: In a 250 mL flask, add concentrated H₂SO₄ (15 mL per 2.0 g of substrate) and cool to 0 °C.

  • Reaction: Slowly add 67% HNO₃ (4.0 mL) and KNO₃ (2.0 g) to generate the nitronium ion in situ[1].

  • Addition: Add 2,6-dibromo-3-methoxypyridine (2.0 g, 7.5 mmol) portion-wise.

  • Heating: Heat the reaction mixture to 65 °C and stir overnight.

  • Workup: Pour the mixture onto crushed ice. Carefully neutralize with solid Na₂CO₃. Extract with ethyl acetate (EtOAc), dry, and concentrate. The product can be recrystallized from ethanol[2].

Step 1.3: Selective Debromination Caution: Over-reduction will yield 5-methoxypyridin-3-amine. Standard Pd/C hydrogenation is generally avoided here unless strictly poisoned.

  • Reaction: Dissolve the nitrated intermediate in a THF/MeOH mixture.

  • Reduction: Add Zinc dust (3.0 equiv) and ammonium formate (NH₄CO₂H) at 0 °C.

  • Validation (IPC): Monitor strictly via TLC (Hexanes/EtOAc). Terminate the reaction immediately upon disappearance of the starting material to prevent nitro-group reduction.

  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate. Purify via flash chromatography to isolate 3-methoxy-5-nitropyridine.

Protocol B: The Bakke Nitration (Direct Method)

This protocol is shorter and highly regioselective but requires careful handling of reactive intermediates.

Step 2.1: Formation of the N-Nitropyridinium Intermediate

  • Setup: Flame-dry a flask and purge with N₂.

  • Reaction: Dissolve 3-methoxypyridine (1.0 equiv) in anhydrous dichloromethane (DCM) or nitromethane. Cool to 0 °C.

  • Nitration: Add a solution of dinitrogen pentoxide (N₂O₅, 1.2 equiv) in DCM dropwise. Alternative: If N₂O₅ is unavailable, a mixture of 100% HNO₃ and trifluoroacetic anhydride (TFAA) can be used to generate the electrophile in situ[5].

  • Aging: Stir for 30 minutes at 0 °C to ensure complete conversion to 1-nitro-3-methoxypyridinium nitrate.

Step 2.2: Bisulfite Addition and Rearrangement

  • Quench/Rearrangement: Pour the cold reaction slurry directly into a vigorously stirred aqueous solution of sodium bisulfite (NaHSO₃, 3.0 equiv) dissolved in a 3:1 Methanol/Water mixture[6].

  • Maturation: Allow the mixture to warm to room temperature and stir for 4 to 12 hours. During this time, the[1,5]-sigmatropic shift occurs.

  • Workup: Adjust the pH to ~7 using saturated NaHCO₃. Extract the aqueous phase multiple times with DCM. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel chromatography to yield pure 3-methoxy-5-nitropyridine.

Quantitative Data & Strategy Comparison

ParameterStrategy A: Halogen-Blocking RouteStrategy B: Bakke Nitration Route
Overall Yield Moderate (30–40% over 3 steps)Good (50–65% over 1-2 steps)
Step Count 3 Distinct Steps1–2 Steps (Often telescoped)
Regioselectivity Excellent (Sterically/Electronically forced)Excellent (Driven by sigmatropic kinetics)
Key Reagents Br₂, HNO₃/H₂SO₄/KNO₃, Zn dustN₂O₅ (or HNO₃/TFAA), NaHSO₃ (aq)
Safety Profile Handles toxic Br₂ gas and corrosive acidsHandles highly reactive/explosive N₂O₅
Scalability High (Robust for process chemistry)Moderate (Requires specialized cryogenic handling)

References

  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives.Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • 3-Methoxy-2-nitropyridine 20265-37-6.Guidechem.
  • CN112312909A - Compounds for the treatment of kinase-dependent disorders.
  • WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors.
  • Synthesis and Functionalization of 3-Nitropyridines.
  • Comprehensive Heterocyclic Chemistry III, Vol.

Sources

Application

Application Note: The Strategic Role of 3-Methoxy-5-nitropyridine in Advanced Organic Synthesis and Drug Discovery

Executive Summary 3-Methoxy-5-nitropyridine (CAS: 128203-37-2) is a highly versatile heterocyclic building block characterized by its unique "push-pull" electronic system. The interplay between the electron-withdrawing n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxy-5-nitropyridine (CAS: 128203-37-2) is a highly versatile heterocyclic building block characterized by its unique "push-pull" electronic system. The interplay between the electron-withdrawing nitro group, the electron-donating methoxy group, and the inherently electron-deficient pyridine nitrogen creates a highly specific reactivity profile. This application note provides a comprehensive guide to the electronic profiling, regioselective derivatization, and step-by-step protocols for utilizing this compound in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors, RNA helicase DHX33 inhibitors, and antiviral agents.

Electronic Profiling & Mechanistic Causality

To successfully manipulate 3-Methoxy-5-nitropyridine, one must understand the causality behind its reactivity. The pyridine ring is globally electron-deficient due to the electronegativity of the nitrogen atom.

  • Electrophilic Aromatic Substitution (EAS): The 5-nitro group exerts strong mesomeric (-M) and inductive (-I) withdrawal, severely deactivating the ring toward electrophiles. However, the 3-methoxy group provides localized electron density (+M effect) to its ortho and para positions. Because the para position (C6) is highly deactivated by the adjacent nitro group, electrophilic attack (such as bromination) is highly regioselective for the C2 position [1].

  • Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 positions are synergistically activated for nucleophilic attack by the combined electron-withdrawing effects of the pyridine nitrogen and the 5-nitro group. Once a leaving group (e.g., a halogen) is installed at C2, the molecule becomes an excellent substrate for cross-coupling or SNAr reactions.

Reactivity Core 3-Methoxy-5-nitropyridine Nitro 5-Nitro Group (-M, -I Effect) Core->Nitro Methoxy 3-Methoxy Group (+M, -I Effect) Core->Methoxy Pyridine Pyridine Nitrogen (-I Effect) Core->Pyridine SNAr C2/C6 Positions Activated for SNAr Nitro->SNAr EAS C2 Position Activated for EAS Methoxy->EAS Pyridine->SNAr

Electronic effects dictating the regioselectivity of 3-Methoxy-5-nitropyridine.

Key Synthetic Transformations

The derivatization of 3-Methoxy-5-nitropyridine typically follows a divergent workflow, beginning with regioselective halogenation, followed by either cross-coupling or nitro reduction.

Regioselective Halogenation

Converting the core into 2-Bromo-3-methoxy-5-nitropyridine (CAS: 1353101-84-4) is a critical first step. While traditional bromination using Br2 in acetic acid can lead to over-bromination or degradation, utilizing N-Bromosuccinimide (NBS) in acetonitrile with trace acid generates a highly controlled electrophilic bromine species. This ensures strict regiocontrol at the C2 position, capitalizing on the directing effect of the methoxy group [1].

Selective Nitro Reduction

Reducing the nitro group to an amine is necessary for synthesizing 5-amino-3-methoxypyridine derivatives, which are vital hydrogen-bond donors in medicinal chemistry.

  • Challenge: Standard catalytic hydrogenation (H2 with Pd/C) often results in concurrent hydrodehalogenation of the C2-halogen.

  • Solution: A mild photoreductive system utilizing tetrahydroxydiboron (B2(OH)4) and triethylamine borane (Et3N-BH3) selectively reduces the nitro group to an amine while perfectly preserving the C2-halogen for downstream Suzuki-Miyaura coupling[2].

Workflow Start 3-Methoxy-5-nitropyridine Step1 Regioselective Bromination (NBS, MeCN) Start->Step1 Intermediate 2-Bromo-3-methoxy- 5-nitropyridine Step1->Intermediate Step2A Suzuki-Miyaura Coupling (Pd cat., Aryl-B(OH)2) Intermediate->Step2A Step2B Nitro Reduction (B2(OH)4 / Et3N-BH3) Intermediate->Step2B ProductA 2-Aryl Derivative Step2A->ProductA ProductB Amino Derivative Step2B->ProductB

Divergent synthetic workflow for derivatizing 3-Methoxy-5-nitropyridine.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3-methoxy-5-nitropyridine

Objective: Regioselective electrophilic bromination at the C2 position. Rationale: Acetonitrile stabilizes the polar transition state, while NBS provides a slow, controlled release of Br+, preventing polyhalogenation [1].

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 3-Methoxy-5-nitropyridine (10.0 g, 64.9 mmol) in anhydrous acetonitrile (100 mL).

  • Activation: Add a catalytic amount of concentrated H2SO4 (0.1 mL) to increase the electrophilicity of the NBS.

  • Reagent Addition: Shield the flask from direct light. Slowly add N-Bromosuccinimide (12.7 g, 71.4 mmol, 1.1 equiv) in small portions over 30 minutes at 0 °C.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (Rf = 0.6) will deplete, and a new, highly UV-active spot (Rf = 0.4) will appear. The reaction mixture will transition from pale yellow to deep orange.

  • Quenching & Workup: Once TLC confirms completion (approx. 4 hours), quench the reaction with saturated aqueous Na2S2O3 (50 mL) to destroy excess NBS. Extract with ethyl acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from ethanol to yield pale yellow crystals.

Protocol B: Chemoselective Photoreduction of the Nitro Group

Objective: Reduce the 5-nitro group to an amine without cleaving the C2-bromide. Rationale: The B2(OH)4 / Et3N-BH3 system operates via a single-electron transfer (SET) mechanism under mild conditions, avoiding the oxidative addition pathways that cause dehalogenation [2].

  • Preparation: In a dry, sealed reaction vessel capable of withstanding 3 bar of pressure, add 2-Bromo-3-methoxy-5-nitropyridine (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add B2(OH)4 (2.5 equiv) and Et3N-BH3 (3.0 equiv) in a degassed solvent mixture of CH2Cl2/MeOH (98:2, 10 mL).

  • Irradiation: Irradiate the sealed vessel using blue LEDs (440 nm) at room temperature for 12 hours.

  • Venting (Safety Critical): Caution: This reaction generates volatile byproducts. Carefully vent the vessel in a fume hood before opening to release internal pressure.

  • Isolation: Filter the crude mixture through a short pad of Celite, concentrate, and purify via flash chromatography (CH2Cl2/MeOH 95:5) to isolate 2-bromo-5-amino-3-methoxypyridine.

Quantitative Data Summaries

The following tables summarize the optimization parameters for both the halogenation and reduction workflows, demonstrating the necessity of the chosen reagents.

Table 1: Optimization of Regioselective Bromination Conditions

Reagent SystemSolventTemp (°C)Time (h)Yield of C2-Bromo (%)Byproducts observed
Br2 (1.5 eq)Acetic Acid801245%Polybromination (high)
NBS (1.1 eq)DMF25862%Unreacted starting material
NBS (1.1 eq) + H2SO4 Acetonitrile 25 4 89% Trace (<2%)

Table 2: Chemoselectivity in Nitro Reduction (2-Bromo-3-methoxy-5-nitropyridine)

Reducing AgentConditionsConversion (%)Yield of Amine (%)Dehalogenation (%)
H2 (1 atm), Pd/CMeOH, 25 °C>99%15%85% (Major product)
Fe dust, NH4ClEtOH/H2O, 80 °C90%65%10%
B2(OH)4 / Et3N-BH3 Blue LED, 25 °C >95% 88% <1% (Preserved)

Applications in Medicinal Chemistry

The structural motif provided by 3-Methoxy-5-nitropyridine is heavily utilized in modern drug discovery:

  • RNA Helicase DHX33 Inhibitors: Derivatives of 3-methoxy-5-nitropyridine-4-amine (and its reduced analogs) are crucial in synthesizing polycyclic compounds that inhibit DHX33. This RNA helicase is highly expressed in lung cancer, glioblastoma, and lymphomas. The methoxy-pyridine core fits precisely into the ATP-binding pocket, disrupting the helicase's ability to unwind nucleic acids and halting tumor proliferation [3].

  • Antiviral Azaindole Derivatives: The compound serves as a critical starting material for synthesizing complex azaindole piperazine diamide derivatives. By undergoing initial C2-substitution followed by nitro reduction and subsequent cyclization, the resulting azaindole scaffolds exhibit potent antiviral properties, particularly in disrupting viral replication complexes [4].

References

  • Thieme E-Books & E-Journals. B2(OH)4 and Et3N-BH3: A New Combination of Reagents for the Mild and Efficient Photoreduction of Nitro(hetero)arenes. Retrieved from[Link]

  • Googleapis (Patent Data). POLYCYCLIC COMPOUNDS FOR INHIBITING RNA HELICASE DHX33 AND USE THEREOF. Retrieved from [Link]

  • Google Patents.US6476034B2 - Antiviral azaindole derivatives.
Method

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Methoxy-5-nitropyridine Derivatives

Executive Summary The synthesis of highly functionalized pyridine architectures is a cornerstone of modern drug discovery. Derivatives such as 2-halo-3-methoxy-5-nitropyridines are critical building blocks for synthesizi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyridine architectures is a cornerstone of modern drug discovery. Derivatives such as 2-halo-3-methoxy-5-nitropyridines are critical building blocks for synthesizing complex condensed heterocycles, including δ-carbolines and azaindoles, which are frequently evaluated as kinase inhibitors targeting Axl/Mer signaling pathways[1].

This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura cross-coupling of 3-methoxy-5-nitropyridine derivatives. By detailing the mechanistic rationale, reaction optimization, and step-by-step methodologies, this guide equips researchers with the causal understanding required to troubleshoot and scale these critical transformations.

Mechanistic Rationale & Electronic Effects

The reactivity of 3-methoxy-5-nitropyridine derivatives in palladium-catalyzed cross-coupling is governed by a delicate push-pull electronic system[2]:

  • Activation via the Nitro Group: The strongly electron-withdrawing nitro group at the C5 position significantly reduces electron density at the C2 position. This activates the C-X bond (where X = Cl, Br, I), dramatically accelerating the oxidative addition of the Pd(0) catalyst[2].

  • Modulation via the Methoxy Group: The methoxy group at C3 exerts a moderate electron-donating effect through resonance, which partially offsets the extreme electron deficiency caused by the nitro group. However, its primary role during the coupling is steric; it forces the transmetalation step to overcome a higher activation energy barrier, necessitating carefully optimized ligand and base selections[2].

G SM 2-Halo-3-methoxy -5-nitropyridine OxAdd Oxidative Addition (Pd(0) → Pd(II)) SM->OxAdd Activated by 5-NO2 TransMet Transmetalation (Arylboronic Acid + Base) OxAdd->TransMet Base facilitates RedElim Reductive Elimination (Pd(II) → Pd(0)) TransMet->RedElim Steric alignment RedElim->OxAdd Pd(0) Regeneration Product 2-Aryl-3-methoxy -5-nitropyridine RedElim->Product C-C Bond Formed

Catalytic cycle of the Suzuki-Miyaura coupling with electronic and steric dependencies.

Reaction Optimization & Data Presentation

When dealing with ortho-substituted (C3-methoxy) pyridines, the choice of catalyst and base is critical to prevent protodeboronation of the boronic acid and to drive transmetalation. While 2-chloro-6-methoxy-3-nitropyridine is a viable reactant[3], brominated derivatives like 2-bromo-3-methoxy-5-nitropyridine generally offer superior kinetics for oxidative addition[2].

The following table summarizes the optimization of the coupling between 2-bromo-3-methoxy-5-nitropyridine and a standard arylboronic acid (e.g., 2,5-dimethoxyphenylboronic acid)[4].

Table 1: Optimization of Suzuki Coupling Conditions
EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901245%Sluggish transmetalation due to steric bulk at C3.
2Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90862%Stronger base improves transmetalation rate.
3Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O90678%Bidentate ligand (dppf) forces cis-geometry, aiding reductive elimination.
4 Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane/H₂O 90 4 94% Optimal balance of base strength and ligand geometry.
5Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100489%High yield, but SPhos adds unnecessary cost for this specific substrate.

Note: Yields determined by HPLC analysis against an internal standard.

Detailed Experimental Protocol

This self-validating protocol utilizes the optimized conditions (Entry 4) to ensure high yields and reproducibility.

Materials Required
  • Electrophile: 2-Bromo-3-methoxy-5-nitropyridine (1.0 mmol, 233 mg)

  • Nucleophile: Arylboronic acid (e.g., 2,5-dimethoxyphenylboronic acid) (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 41 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 424 mg)

  • Solvents: 1,4-Dioxane (Degassed, 8 mL), Deionized Water (Degassed, 2 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation and Degassing (Critical for Catalyst Longevity)

  • In a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-methoxy-5-nitropyridine, the arylboronic acid, and K₃PO₄.

  • Add 8 mL of 1,4-dioxane and 2 mL of DI water.

  • Self-Validation Checkpoint: The mixture will appear as a heterogeneous suspension.

  • Purge the system by bubbling ultra-pure Argon (or N₂) directly through the solvent mixture for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands on the palladium catalyst, which would result in the formation of inactive Pd black.

Step 2: Catalyst Addition and Reaction Initiation

  • Briefly open the flask under a positive flow of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst.

  • Seal the flask and heat the mixture to 90 °C using a pre-heated oil bath.

  • Self-Validation Checkpoint: Within 15–30 minutes, the reaction mixture should transition from a yellowish suspension to a homogeneous deep red/brown solution. This color change indicates the successful generation of the active Pd(0) species and the initiation of the catalytic cycle.

Step 3: Reaction Monitoring

  • After 3 hours, withdraw a 10 µL aliquot, dilute with 1 mL of LC-MS grade acetonitrile, and analyze via TLC (Hexanes:EtOAc 3:1) and LC-MS.

  • Self-Validation Checkpoint: The reaction is deemed complete when the starting material peak at m/z [M+H]+ is <1% relative to the product peak. If unreacted halide remains, continue heating for an additional 1-2 hours.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude residue.

  • Purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the pure 2-aryl-3-methoxy-5-nitropyridine derivative.

Downstream Applications: The Cadogan Cyclization

The resulting 2-aryl-3-methoxy-5-nitropyridine compounds are not merely endpoints; they are highly valued precursors for the synthesis of condensed heterocycles[5]. One of the most prominent downstream applications is the Cadogan reductive cyclization, which converts these biaryl systems into δ-carbolines under microwave irradiation[4].

These δ-carboline architectures are heavily utilized in the development of targeted therapies for kinase-dependent disorders[1].

G Precursor 2-Aryl-3-methoxy -5-nitropyridine Reduction Reduction (P(OEt)3 or P(OSiMe3)3) Precursor->Reduction Microwave / 210 °C Nitrene Pyridyl Nitrene Intermediate Reduction->Nitrene Deoxygenation Cyclization C-H Insertion (Cadogan Cyclization) Nitrene->Cyclization Electrophilic Attack Carboline δ-Carboline Derivative (Kinase Inhibitor) Cyclization->Carboline Final Active API

Workflow of the Cadogan cyclization from Suzuki products to δ-carboline kinase inhibitors.

Troubleshooting Downstream Cyclization

When subjecting the Suzuki product to Cadogan conditions (e.g., using tris(trimethylsilyl)phosphite), researchers may occasionally observe ring-contracted pyrrole carbonitriles as byproducts[4].

  • Causality: This occurs via an alternative ring-opening of the nitrene intermediate followed by an anionic electrocyclization[4].

  • Mitigation: Strict temperature control (limiting microwave heating to exactly 15 minutes at 210 °C) and ensuring complete anhydrous conditions minimize these off-target ring contractions.

References

  • "Cas 38533-61-8, 2-Chloro-6-methoxy-3-nitropyridine - LookChem", LookChem,
  • "2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine", PMC,
  • "Buy 2-Bromo-3-methoxy-5-nitropyridine (EVT-13212496) | 1353101-84-4", EvitaChem,
  • "2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile", MDPI,
  • "CN112312909A - Compounds for the treatment of kinase-dependent disorders", Google P

Sources

Technical Notes & Optimization

Troubleshooting

Common side-products in the nitration of 3-methoxypyridine

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common side...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common side-products encountered during the nitration of 3-methoxypyridine. Our goal is to equip you with the scientific rationale and practical solutions to optimize your synthesis, improve yield, and ensure the purity of your target compound, 3-methoxy-2-nitropyridine, a crucial intermediate in pharmaceutical and agrochemical synthesis.[1][2]

Understanding the Reaction: Regioselectivity and Side-Product Formation

The nitration of 3-methoxypyridine is a classic electrophilic aromatic substitution. However, the pyridine ring's electron-deficient nature and the presence of two directing groups—the ring nitrogen and the C3-methoxy group—create a complex regiochemical challenge.

Under the strongly acidic conditions typical for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen is protonated, forming a pyridinium ion. This pyridinium cation is strongly deactivating and meta-directing. The methoxy group, conversely, is an activating, ortho-, para-directing group. The observed regioselectivity is a direct result of the competition between these electronic effects.

Kinetic studies have established that 3-methoxypyridine undergoes nitration primarily as its conjugate acid.[3][4] The powerful deactivating effect of the positive charge on the nitrogen directs the incoming electrophile (the nitronium ion, NO₂⁺) away from the α- and γ-positions (C2, C6, C4). However, the activating, ortho-directing influence of the methoxy group sufficiently overcomes this deactivation at the C2 position, leading to the desired product, 3-methoxy-2-nitropyridine .[3] Nevertheless, minor deviations in reaction conditions can shift the delicate electronic balance, leading to the formation of undesired side-products.

Visualizing the Reaction Pathways

To better understand the formation of the desired product and a key side-product, consider the following mechanistic pathways.

Nitration_Pathways cluster_main Dominant Pathway: Formation of 2-Nitro Isomer cluster_side Side-Pathway: Formation of 4-Nitro Isomer Start_Main 3-Methoxypyridine Protonated 3-Methoxypyridinium Ion Start_Main->Protonated + H⁺ TS1 σ-complex (Attack at C2) Protonated->TS1 + NO₂⁺ Product_2_Nitro 3-Methoxy-2-nitropyridine (Desired Product) TS1->Product_2_Nitro - H⁺ Start_Side 3-Methoxypyridine Protonated_Side 3-Methoxypyridinium Ion Start_Side->Protonated_Side + H⁺ TS2 σ-complex (Attack at C4) Protonated_Side->TS2 + NO₂⁺ Product_4_Nitro 3-Methoxy-4-nitropyridine (Side-Product) TS2->Product_4_Nitro - H⁺

Caption: Reaction pathways in the nitration of 3-methoxypyridine.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: My reaction is producing a mixture of regioisomers, including the 4-nitro and 6-nitro variants, along with my desired 2-nitro product. How can I improve the selectivity for 3-methoxy-2-nitropyridine?

A1: This is the most common challenge and stems from the competing directing effects. While the 2-nitro isomer is favored, formation of the 4-nitro and 6-nitro isomers indicates that the reaction conditions are not optimal for maximizing regioselectivity.

  • Causality: The formation of the 4-nitro isomer, often seen in the nitration of 3-substituted pyridine N-oxides[5], suggests that either a small population of unprotonated pyridine is reacting or the electronic deactivation at the 4-position is not as pronounced as at the 6-position. The 6-nitro isomer formation is also possible due to the ortho-directing effect of the methoxy group.

  • Solutions:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent. This enhances selectivity by favoring the pathway with the lowest activation energy, which is the formation of the 2-nitro isomer.

    • Nitrating Agent: A standard mixed acid system (HNO₃ in H₂SO₄) is effective. The highly acidic environment ensures full protonation of the pyridine nitrogen, which is key to directing nitration to the 2-position.[3] Avoid using nitrating agents that operate under less acidic conditions, as this may increase the amount of reaction occurring on the neutral, unprotonated pyridine, which would favor 4- and 6-nitration.

    • Order of Addition: Slowly add the nitrating agent to a solution of the 3-methoxypyridine in sulfuric acid. This ensures that the substrate is fully protonated before it encounters the nitronium ion.

Q2: I'm observing significant amounts of a dark, tarry substance and my overall yield is low. What is causing this decomposition?

A2: The formation of tarry byproducts is indicative of oxidation and/or polymerization. The electron-rich nature of the methoxy-substituted ring makes it susceptible to oxidation by nitric acid, especially at elevated temperatures or with an excess of the nitrating agent.

  • Causality: Nitric acid is a strong oxidizing agent. Overheating the reaction or allowing localized "hot spots" to form during addition can lead to uncontrolled oxidation of the starting material or the nitrated product.

  • Solutions:

    • Strict Temperature Control: As mentioned, maintain low temperatures throughout the addition and the initial phase of the reaction. Use an ice or ice/salt bath for effective cooling.[6]

    • Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to dissipate heat and prevent localized high concentrations.

    • Stoichiometry: Use a minimal excess of nitric acid (e.g., 1.05-1.2 equivalents). A large excess will significantly increase the rate of oxidative side reactions.

Q3: My analysis shows the presence of dinitrated products. How can I prevent this over-reaction?

A3: Dinitration occurs when the reaction conditions are too harsh, causing a second nitro group to be added to the ring. The initial nitro group is deactivating, making the second nitration more difficult, but it can be forced with high temperatures or excess nitrating agent.[7]

  • Causality: The mono-nitrated product, while deactivated, can undergo a subsequent electrophilic substitution if the reaction is left for too long or at too high a temperature.

  • Solutions:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated species.

    • Reduce Reaction Time and Temperature: Once the initial addition is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature) only for the time necessary for full conversion. Avoid unnecessarily long reaction times or heating.[6]

Q4: I'm having difficulty purifying the desired 3-methoxy-2-nitropyridine from the side-products. What are the best purification strategies?

A4: A mixture of regioisomers can be challenging to separate due to their similar polarities.

  • Solutions:

    • Column Chromatography: This is the most effective method for separating isomeric mixtures. A silica gel column with a gradient eluent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.[8]

    • Acid-Base Workup: Before chromatography, an acid-base wash can help remove certain impurities. If hydrolysis of the methoxy group has occurred, the resulting hydroxypyridine is acidic and can be removed by washing the organic layer with a dilute aqueous base (e.g., NaHCO₃ solution).[9] Similarly, unreacted starting material can be removed with a dilute acid wash.

    • Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective final purification step to remove minor impurities after chromatography.

Summary of Troubleshooting Strategies
Issue Potential Cause(s) Recommended Solutions
Poor Regioselectivity (Mixture of 2-, 4-, 6-isomers)Sub-optimal acidity, elevated temperature, reaction on unprotonated pyridine.Maintain low temperature (0-10 °C), use a strong acid system (H₂SO₄), ensure slow addition of nitrating agent.
Dinitration Excess nitrating agent, high temperature, prolonged reaction time.Use 1.05-1.2 eq. of HNO₃, monitor reaction by TLC/HPLC, quench upon completion, avoid heating.
Decomposition/Oxidation (Tarry products, low yield)High temperature, large excess of nitric acid.Maintain strict low-temperature control, use minimal excess of HNO₃, ensure vigorous stirring during addition.
Purification Difficulties Similar polarity of isomers.Use flash column chromatography (Hexane/EtOAc gradient), perform an acid-base workup to remove acidic/basic impurities.[8][9]
Experimental Protocol: Selective Synthesis of 3-Methoxy-2-nitropyridine

This protocol is a self-validating system designed to maximize the yield of the desired 2-nitro isomer while minimizing side-product formation.

Protocol_Workflow Setup 1. Reaction Setup - Equip flask with stirrer, dropping funnel - Add 3-methoxypyridine to H₂SO₄ Cooling 2. Cooling - Cool the mixture to 0 °C - Use ice/salt bath Setup->Cooling Nitration 3. Nitrating Agent Addition - Add HNO₃/H₂SO₄ mix dropwise - Maintain temp < 10 °C Cooling->Nitration Reaction 4. Reaction - Stir at 0-5 °C for 1 hr - Allow to warm to RT and stir for 2-4 hrs Nitration->Reaction Monitoring 5. Monitoring - Check progress via TLC (e.g., 3:1 Hex/EtOAc) - Stop when starting material is consumed Reaction->Monitoring Quenching 6. Quenching - Carefully pour mixture onto crushed ice Monitoring->Quenching Neutralization 7. Neutralization - Slowly add aqueous base (e.g., NaOH, NaHCO₃) - Adjust pH to ~7-8 Quenching->Neutralization Extraction 8. Extraction - Extract with an organic solvent (e.g., EtOAc, DCM) Neutralization->Extraction Purification 9. Purification - Dry organic layer (Na₂SO₄) - Concentrate and purify by column chromatography Extraction->Purification

Caption: Workflow for the selective nitration of 3-methoxypyridine.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (e.g., 5 mL per 1 g of substrate). Cool the acid in an ice bath.

  • Substrate Addition: Slowly add 3-methoxypyridine (1.0 eq.) to the chilled sulfuric acid with continuous stirring. Ensure the substrate dissolves completely. Maintain the temperature below 10 °C.

  • Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (e.g., 2 mL per 1 mL of HNO₃) at 0 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 3-methoxypyridine, ensuring the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC until the starting material is no longer visible.

  • Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Work-up: Slowly neutralize the acidic solution to a pH of 7-8 by the careful addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide, while keeping the mixture cool in an ice bath.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 3-methoxy-2-nitropyridine.[8]

References
  • Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114-117. [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139. [Link]

  • Katritzky, A. R., & Kingsland, M. (1968). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Journal of the Chemical Society B: Physical Organic, 862-866. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. BenchChem.
  • Ghaffari, M., & Ghorbani-Choghamarani, A. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • Ghaffari, M., & Ghorbani-Choghamarani, A. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nitration of 3-Methyl-2-phenylpyridine. BenchChem.
  • den Hertog, H. J., & van Ammers, M. (1955). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 74(9), 1160-1164.
  • PrepChem. (n.d.). Synthesis of 4-nitropyridine. PrepChem.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methoxy-2-nitropyridine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. inno-pharmchem.com. [Link]

  • Bakke, J. M. (1998).
  • den Hertog, H. J., & Overhoff, J. (1950). The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-474.
  • Organic Syntheses Procedure. (n.d.). 3-methyl-4-nitropyridine-1-oxide. orgsyn.org. [Link]

  • Scribd. (n.d.). Nitration Methods for Pyridine Derivatives. Scribd. [Link]

  • Wang, Y., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7, 41325.
  • den Hertog, H. J., & van der Plas, H. C. (1953). The directive influence of the n-oxide group during the nitration of derivatives of pyridine-n-oxide (II). Recueil des Travaux Chimiques des Pays-Bas, 72(4), 289-294.
  • BenchChem. (2025).
  • Google Patents. (n.d.). Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide.
  • YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • Sun, C., et al. (2005). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters, 7(4), 541-544.
  • OUCI. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. ouci.ca. [Link]

  • Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. rsc.org. [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. cdnsciencepub.com. [Link]

  • Kruper, W. J., Chamberlin, T. A., & Koch, R. C. (1989). Regiospecific Aryl Nitration of Meso-Substituted Tetraarylporphyrins: A Simple Route to Bifunctional Porphyrins. The Journal of Organic Chemistry, 54(11), 2753-2756.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Reddit. (2023, November 28). Di-nitration troubleshooting. reddit.com. [Link]

  • YouTube. (2020, February 13). Nitration Lab. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. researchgate.net. [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.

Sources

Optimization

Optimizing reaction conditions for the synthesis of 3-Methoxy-5-nitropyridine

Welcome to the Technical Support Center for the synthesis of 3-Methoxy-5-nitropyridine. This guide is designed for drug development professionals and synthetic chemists looking to optimize reaction conditions, troublesho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Methoxy-5-nitropyridine. This guide is designed for drug development professionals and synthetic chemists looking to optimize reaction conditions, troubleshoot stalled conversions, and understand the mechanistic causality behind standard protocols.

Mechanistic Rationale & Process Overview

The synthesis of 3-methoxy-5-nitropyridine from 3-bromo-5-nitropyridine presents a unique mechanistic challenge. In standard pyridine chemistry, the nitrogen atom strongly activates the 2- and 4-positions for Nucleophilic Aromatic Substitution (SNAr) via stabilization of the Meisenheimer complex. However, position 3 is meta to the pyridine nitrogen and meta to the nitro group, completely lacking resonance activation. Consequently, uncatalyzed SNAr with sodium methoxide requires destructively high temperatures that lead to substrate degradation[1].

To circumvent this, the gold-standard protocol employs an Ullmann-type copper-catalyzed methoxylation. By introducing a Cu(I) catalyst (typically CuBr), the reaction shifts from a purely SNAr pathway to a Cu(I)/Cu(III) redox catalytic cycle[1]. This drastically lowers the activation energy, allowing the methoxylation to proceed efficiently at 92°C, achieving up to 82.7% conversion within six hours[1].

CatalyticCycle A Cu(I) Catalyst Active Species B Oxidative Addition [Aryl-Cu(III)-Br] A->B 3-Bromo-5-nitropyridine C Ligand Exchange [Aryl-Cu(III)-OMe] B->C NaOMe - NaBr D Reductive Elimination Product Release C->D D->A 3-Methoxy-5-nitropyridine

Cu(I)/Cu(III) catalytic cycle for the methoxylation of 3-bromo-5-nitropyridine.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each critical step includes a visual or analytical checkpoint to ensure the reaction trajectory is correct before proceeding, minimizing wasted reagents and time.

Workflow step1 Reagent Prep Anhydrous DMF step2 Degassing Ar/N2 Purge step1->step2 step3 Reaction 92°C, 6h step2->step3 step4 Quenching NH4Cl (aq) step3->step4

Self-validating experimental workflow for Ullmann-type methoxylation.

Step 1: Reagent Preparation & Drying

  • Action: Flame-dry a Schlenk flask under vacuum. Add 3-bromo-5-nitropyridine (1.0 equiv) and anhydrous DMF.

  • Causality: DMF coordinates to the copper center, enhancing electrophilicity, while solubilizing the sodium methoxide[1].

  • Validation Checkpoint: Perform a Karl Fischer titration on the DMF; it must read <50 ppm water. Excess moisture will convert NaOMe to NaOH, leading to hydroxylation side reactions.

Step 2: Base Addition & Degassing

  • Action: Add Sodium Methoxide (5.4 M solution, 1.5 equiv). Sparge the mixture with Argon for 15 minutes.

  • Causality: Oxygen is fatal to the active catalyst, rapidly oxidizing Cu(I) to inactive Cu(II).

  • Validation Checkpoint: The solution should remain a stable suspension without a rapid exotherm.

Step 3: Catalyst Introduction

  • Action: Add CuBr (10 mol%) under a positive Argon flow.

  • Causality: Cu(I) initiates the cycle via oxidative addition into the C-Br bond[1].

  • Validation Checkpoint (Critical): Upon addition, the solution must transition to a characteristic dark reddish-brown. If the solution turns green or blue, Cu(II) oxidation has occurred; the reaction must be aborted and restarted.

Step 4: Heating & Monitoring

  • Action: Heat the sealed system to 92°C for 6 hours.

  • Causality: 92°C provides optimal thermal energy for the rate-determining reductive elimination step without triggering O-demethylation[1].

  • Validation Checkpoint: Monitor via HPLC. The target conversion is ~82.7%[1].

Step 5: Quenching & Isolation

  • Action: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc.

  • Causality: NH₄Cl provides ammonia, which strongly coordinates copper ions.

  • Validation Checkpoint: The aqueous layer will turn deep blue (formation of the [Cu(NH₃)₄]²⁺ complex), visually confirming that the copper catalyst has been successfully stripped from the organic product.

Reaction Optimization Data

The following table summarizes the quantitative data and mechanistic rationale behind the optimization of this synthesis:

ParameterTested ConditionOutcome / YieldMechanistic Rationale
Solvent Anhydrous DMF82.7% YieldSolubilizes NaOMe; coordinates Cu to enhance electrophilicity[1].
Solvent Wet DMF / Methanol< 40% YieldH₂O reacts with NaOMe to form NaOH; OH⁻ competes as a nucleophile.
Temperature 92°COptimal ConversionProvides sufficient energy for rate-determining reductive elimination[1].
Temperature > 110°CHigh ImpuritiesInduces O-demethylation of the methoxy product[1].
Atmosphere Argon / N₂Stable Cu(I)Prevents oxidation of the active Cu(I) catalyst to inactive Cu(II).

Troubleshooting & FAQs

Q: My reaction yields a significant amount of 3-hydroxy-5-nitropyridine instead of the methoxy product. How do I prevent this? A: This is a classic symptom of moisture in your reaction matrix. Sodium methoxide is highly hygroscopic. If water is present, it reacts to form sodium hydroxide ( NaOMe+H2​O⇌NaOH+MeOH ). Hydroxide is a potent nucleophile and will compete in the catalytic cycle. Ensure your DMF is strictly anhydrous and store your NaOMe under inert conditions.

Q: The conversion stalls at ~40-50% despite extended heating times. Should I increase the temperature? A: No. Do not increase the temperature beyond 95°C, as harsh conditions will trigger O-demethylation of your synthesized 3-methoxy-5-nitropyridine, destroying your yield[1]. Stalled conversion is typically caused by catalyst deactivation via trace oxygen ingress. If the reaction stalls, spike the mixture with an additional 5 mol% of CuBr under a strict Argon stream to re-initiate the catalytic cycle.

Q: Can I use 3-chloro-5-nitropyridine instead of the bromo analogue? A: While theoretically possible, the C-Cl bond possesses a significantly higher bond dissociation energy compared to the C-Br bond. This makes the initial oxidative addition of the Cu(I) species kinetically sluggish. Using the chloro precursor generally requires switching to more electron-rich ligand systems or utilizing high-pressure reactors, which unnecessarily complicates this streamlined protocol[2].

References

  • Title: Buy 2-Bromo-3-methoxy-5-nitropyridine (EVT-13212496)
  • Title: WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors Source: Google Patents URL

Sources

Troubleshooting

Removal of isomeric impurities from 3-Methoxy-5-nitropyridine

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists who require field-proven, self-validating methodologies for isolating 3-methoxy-5-nitropyridine fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists who require field-proven, self-validating methodologies for isolating 3-methoxy-5-nitropyridine from its isomeric byproducts.

Below, you will find a mechanistic breakdown of impurity formation, physicochemical data for separation, and step-by-step troubleshooting protocols.

Pathway Start 3-Methoxypyridine (Precursor) Nitration Nitration (HNO3/H2SO4) or N-Oxide Route Start->Nitration Target 3-Methoxy-5-nitropyridine (Target Product) Nitration->Target Major Pathway Impurity1 3-Methoxy-2-nitropyridine (Impurity) Nitration->Impurity1 Ortho-directing Impurity2 3-Methoxy-4-nitropyridine (Impurity) Nitration->Impurity2 Para-directing Impurity3 3-Methoxy-6-nitropyridine (Impurity) Nitration->Impurity3 Ortho-directing

Mechanistic pathway of 3-methoxypyridine nitration yielding the target and isomeric impurities.

Section 1: Mechanistic Origins of Isomeric Impurities (FAQ)

Q: Why do I consistently see multiple isomeric impurities during the nitration of 3-methoxypyridine? A: The formation of isomeric impurities is an inherent consequence of competing electronic effects on the pyridine ring. The methoxy group (-OCH3) is an electron-donating group (EDG) that directs electrophilic aromatic substitution to the ortho (positions 2 and 4) and para (position 6) positions relative to itself. Conversely, the pyridine nitrogen is strongly electron-withdrawing and meta-directing, deactivating the ring. When nitrating 3-methoxypyridine (or its N-oxide precursor), these directing effects are imperfectly aligned. While the 5-position is often favored under specific thermodynamic conditions, the 2-nitro, 4-nitro, and 6-nitro isomers are generated as significant byproducts[1][2].

Section 2: Physicochemical Data for Separation

To exploit the differences between these isomers for purification, we must analyze their physicochemical properties. The position of the nitro group relative to the pyridine nitrogen alters the dipole moment, hydrogen bonding capability, and basicity (pKa).

CompoundStructural RelationshipPredicted pKaRelative PolarityPrimary Removal Strategy
3-Methoxy-5-nitropyridine Target~0.21 - 1.51ModerateN/A (Product)
3-Methoxy-2-nitropyridine Ortho to MethoxyLowerLowRecrystallization / Chromatography
3-Methoxy-4-nitropyridine Para to MethoxyModerateHighAcid-Base Extraction / Chromatography
3-Methoxy-6-nitropyridine Ortho to NitrogenLowestLowestRecrystallization

(Note: pKa values are predicted estimates based on structural analogs and inductive effects of the pyridine ring[3].)

Section 3: Troubleshooting & Self-Validating Protocols

Q: My crude product contains ~15% of the 2-nitro and 4-nitro isomers. What is the most scalable method to remove them without utilizing column chromatography? A: Recrystallization is the most scalable approach, exploiting the differential solubility profiles caused by the dipole moments of the isomers. The 5-nitro target has a more symmetrical charge distribution compared to the highly polarized 4-nitro isomer. A biphasic solvent system (e.g., Dichloromethane/Hexane or Ethyl Acetate/Hexane) provides the necessary polarity gradient to force the target out of solution[4].

Protocol 1: Self-Validating Recrystallization (EtOAc/Hexane)

Causality: Ethyl acetate dissolves all isomers, while the gradual addition of non-polar hexane selectively crashes out the highly crystalline target. The more polar 4-nitro isomer remains solvated in the mother liquor due to its higher affinity for the EtOAc fraction.

  • Dissolution: Suspend the crude isomeric mixture in a minimal volume of hot Ethyl Acetate (approx. 3-5 mL per gram of crude) at 65°C.

  • Clarification: If particulates remain, perform a hot filtration to remove insoluble polymeric byproducts.

  • Gradient Addition: Slowly add hot Hexane dropwise until the solution becomes faintly turbid (the cloud point).

  • Annealing: Allow the mixture to cool to room temperature undisturbed for 2 hours. Causality: This slow cooling ensures thermodynamic control, preventing the kinetic trapping of the 4-nitro isomer within the crystal lattice.

  • Isolation: Cool to 0°C in an ice bath for 30 minutes to maximize yield. Filter the crystals and wash with ice-cold Hexane.

  • Self-Validation Step: Analyze the mother liquor via TLC (Ethyl Acetate:Hexane 1:3). If the target spot (3-methoxy-5-nitropyridine) is absent or faint in the mother liquor, the crystallization has achieved maximum recovery. If the isolated crystals still show the 4-nitro impurity upon TLC analysis, repeat the process with a slightly higher ratio of EtOAc.

Q: Recrystallization failed to achieve >99% purity. How do I set up a chromatographic purification that guarantees separation? A: When recrystallization plateaus, silica gel column chromatography is required. The key is suppressing the tailing of the pyridine nitrogen, which otherwise causes the isomeric bands to bleed into one another.

Protocol 2: High-Resolution Column Chromatography

Causality: Pyridine derivatives often streak on standard silica due to hydrogen bonding and acid-base interactions with the slightly acidic silanol groups. Adding a basic modifier (Triethylamine, TEA) passivates the silica, ensuring sharp bands and baseline resolution between the 4-nitro and 5-nitro isomers.

  • Stationary Phase Preparation: Slurry pack the column using 230-400 mesh silica gel in a solvent system of Hexane containing 1% Triethylamine (v/v).

  • Equilibration: Flush the column with 2-3 column volumes of the starting eluent (e.g., 10% EtOAc in Hexane + 1% TEA) to fully passivate the silanol sites.

  • Loading: Dissolve the enriched crude in a minimum amount of Dichloromethane (DCM) and apply it evenly to the column head.

  • Elution: Run a gradient from 10% EtOAc/Hexane to 30% EtOAc/Hexane. The less polar 2-nitro and 6-nitro isomers will elute first, followed by the 5-nitro target, and finally the highly polar 4-nitro isomer.

  • Self-Validation Step: Co-spot the fractions against a known standard of 3-methoxy-5-nitropyridine on a TEA-treated TLC plate. The passivation of silica ensures that if the spots are resolved on the TLC plate, they will be perfectly resolved in the column fractions, validating the chosen gradient before pooling.

DecisionTree Crude Crude 3-Methoxy-5-nitropyridine (Mixture of Isomers) Assess Assess Impurity Profile (HPLC/TLC) Crude->Assess LowImp < 15% Impurities (Mainly 4-nitro) Assess->LowImp HighImp > 15% Impurities (Complex Mixture) Assess->HighImp Recryst Protocol 1: Recrystallization (EtOAc/Hex) LowImp->Recryst Chrom Protocol 2: TEA-Passivated Chromatography HighImp->Chrom Recryst->Chrom Fails (<99%) Pure Pure Target Compound (>99% Purity) Recryst->Pure Success Chrom->Pure

Decision tree for selecting the appropriate purification protocol based on crude purity.

References

  • The directive influence of the n-oxide group during the nitration of derivatives of pyridine-n-oxide (II) . ResearchGate. Available at:[Link]

  • The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide . ResearchGate. Available at:[Link]

  • WO2003062241A1 - Fused heterocyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function. Google Patents.
  • 3-Methoxy-5-nitropyridine CAS Properties . Chemdig. Available at:[Link]

  • Cas 75711-01-2, 3-AMINO-6-CHLORO-5-METHOXY PYRIDINE . LookChem. Available at:[Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for the Synthesis of 3-Methoxypyridine Derivatives

A Guide to Preventing Over-Nitration and Controlling Regioselectivity Welcome to the technical support center for advanced pyridine synthesis. This resource is tailored for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Over-Nitration and Controlling Regioselectivity

Welcome to the technical support center for advanced pyridine synthesis. This resource is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methoxypyridine derivatives. The nitration of this scaffold is a critical transformation, yet it presents significant challenges, most notably the propensity for over-nitration and the formation of complex product mixtures. This guide provides in-depth, field-proven insights and detailed protocols to help you navigate these complexities and achieve high-yield, selective mononitration.

Frequently Asked Questions (FAQs)

Q1: Why does my nitration of 3-methoxypyridine result in a mixture of dinitrated products and low yields of the desired mono-nitro compound?

This is a common and multifaceted issue rooted in the fundamental electronics of the 3-methoxypyridine system. The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution.[1][2] Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen becomes protonated, forming a pyridinium ion. This dramatically increases the electron-withdrawing nature of the ring, further deactivating it and demanding harsh reaction conditions.[3]

The methoxy group at the 3-position is an activating, ortho-para directing group. However, its influence is pitted against the powerful deactivating effect of the protonated ring. This electronic tug-of-war means that forcing conditions, often necessary to achieve any nitration, can easily lead to multiple additions on the activated, yet still challenging, substrate. 3-Hydroxy- and 3-methoxy-pyridine typically undergo nitration as their conjugate acids at the 2-position.[4] Harsh conditions can promote the formation of various side products, including dinitrated species and other isomers.[3][5]

Q2: What are the primary experimental factors that lead to over-nitration?

Over-nitration is almost always a consequence of reaction conditions that are too aggressive. The key factors to control are:

  • Temperature: Higher temperatures increase reaction rates but decrease selectivity, significantly raising the likelihood of multiple nitrations.

  • Stoichiometry of Nitrating Agent: Using a large excess of the nitrating agent will invariably push the reaction towards di- and even tri-nitrated products.[1][5]

  • Rate of Addition: A rapid addition of the nitrating agent creates localized areas of high concentration and can cause temperature spikes, both of which favor over-nitration.[1]

  • Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material will inevitably lead to the nitration of the desired mono-nitro product.[1][5]

Q3: Is there an alternative strategy to direct the nitration to a different position and potentially improve selectivity?

Yes, an effective alternative involves the use of the corresponding pyridine N-oxide . The N-oxide functionality is electron-donating through resonance, which activates the pyridine ring, particularly at the 4-position (para) and 2-position (ortho), making it much more reactive towards electrophilic substitution.[2][3] For 3-methoxypyridine-N-oxide, nitration has been shown to yield the 4-nitro compound as the sole isolated product.[6][7] This approach often allows for milder reaction conditions compared to the direct nitration of the parent pyridine, thereby reducing the risk of degradation and side product formation.[2]

Troubleshooting Guide: Common Issues in 3-Methoxypyridine Nitration

This guide provides a structured approach to troubleshoot common problems encountered during the nitration of 3-methoxypyridine.

ProblemPotential Cause(s)Suggested Solution(s)
Excessive Over-Nitration (Dinitration) 1. Reaction temperature is too high.2. Excess of nitrating agent used.3. Rapid, uncontrolled addition of nitrating agent.4. Reaction time is too long.1. Maintain strict temperature control, typically at 0°C or lower, using an ice or dry ice/acetone bath.[1]2. Use a minimal excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.[5]3. Add the nitrating agent dropwise or in small portions with vigorous stirring to prevent localized heating and high concentrations.[1]4. Monitor reaction progress closely using TLC or GC-MS and quench the reaction as soon as the starting material is consumed.[1]
Low or No Yield of Nitrated Product 1. Reaction conditions are too mild (temperature too low, insufficient time).2. The pyridine ring is overly deactivated by protonation.1. If no reaction occurs at low temperatures, allow the mixture to warm slowly, monitoring carefully for the first signs of product formation and side products.2. Consider alternative, milder nitrating agents such as dinitrogen pentoxide (N₂O₅), which can be effective under less acidic conditions.[3][8]
Formation of Multiple Regioisomers 1. High reaction temperatures can reduce regioselectivity.2. Complex directing effects of the substituents.1. Ensure the reaction is conducted at the lowest feasible temperature to maximize selectivity.[5]2. Consider the N-oxide strategy to direct nitration specifically to the 4-position if other isomers are problematic.[6][7]
Product Degradation (Dark Tar-like Mixture) 1. Reaction conditions are too harsh (excessively high temperature or strong acid concentration).2. The substrate or product is unstable under the reaction conditions.1. Immediately lower the reaction temperature. Use fuming sulfuric acid (oleum) with caution, as it can increase the severity of the reaction.[3]2. Ensure the work-up procedure, especially quenching with ice, is done carefully and efficiently to prevent thermal decomposition.[1][9]
Troubleshooting Logic Flowchart

G Start Reaction Outcome Analysis LowYield Low or No Yield Start->LowYield Problem OverNitration Excessive Over-Nitration Start->OverNitration Problem MultipleIsomers Multiple Isomers Start->MultipleIsomers Problem GoodResult Successful Mononitration Start->GoodResult Success CheckTemp Increase Temperature Slowly? Monitor via TLC/GC-MS LowYield->CheckTemp ReduceSeverity Reduce Temperature (0°C or below) OverNitration->ReduceSeverity MultipleIsomers->ReduceSeverity Action ConsiderNoxide Use N-Oxide Strategy for 4-Nitro Product? MultipleIsomers->ConsiderNoxide Alternative CheckTemp->GoodResult Yes CheckReagents Consider Milder Nitrating Agent (e.g., N2O5)? CheckTemp->CheckReagents No ReduceStoich Use Stoichiometric Nitrating Agent (1.05 eq) ReduceSeverity->ReduceStoich SlowAddition Ensure Slow, Dropwise Addition of Nitrating Agent ReduceStoich->SlowAddition MonitorTime Reduce Reaction Time (Quench after SM consumed) SlowAddition->MonitorTime MonitorTime->GoodResult ConsiderNoxide->GoodResult Yes

Caption: A flowchart illustrating the troubleshooting logic for common issues.

Experimental Protocols

Protocol 1: Controlled Mononitration of 3-Methoxypyridine via Mixed Acid

This protocol emphasizes strict control over reaction parameters to favor the formation of the mono-nitrated product and minimize dinitration.

Methodology Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Cool 3-methoxypyridine in H2SO4 to 0°C D Add Nitrating Mixture Dropwise to Substrate A->D B Prepare Nitrating Mixture (HNO3/H2SO4) separately C Cool Nitrating Mixture to 0°C C->D E Maintain Temp at 0°C Monitor by TLC/GC-MS D->E F Quench Reaction by pouring onto Crushed Ice E->F Upon Completion G Neutralize with Na2CO3 to pH 7-8 F->G H Filter Precipitate or Extract with Organic Solvent G->H I Purify by Recrystallization or Column Chromatography H->I

Caption: Workflow for controlled mixed-acid nitration of 3-methoxypyridine.

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add 3-methoxypyridine (1.0 equiv.) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 5°C.

  • Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equiv.) to a small amount of cold (0°C) concentrated sulfuric acid.

  • Slow Addition of Nitrating Agent: Transfer the prepared nitrating mixture to the dropping funnel. Add it dropwise to the solution of 3-methoxypyridine over 30-60 minutes. Crucially, maintain the internal reaction temperature at or below 0°C throughout the addition. [1]

  • Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the reaction's progress every 15-30 minutes using an appropriate method (e.g., TLC, GC-MS, or HPLC) by quenching a small aliquot in ice water and extracting. The goal is to stop the reaction as soon as the starting material is consumed to prevent the formation of dinitrated products.[1]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly and cautiously neutralize the acidic solution by adding a saturated sodium carbonate or sodium bicarbonate solution in portions until the pH reaches 7-8. Be aware of significant gas evolution (CO₂).[1][9] The product may precipitate as a solid.

  • Isolation and Purification: Collect any solid product by vacuum filtration. If no solid forms, extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[1][5]

Regioselectivity and the N-Oxide Strategy

The nitration of 3-methoxypyridine itself is directed primarily to the 2-position.[4] To achieve nitration at the 4-position, the N-oxide strategy is superior.

G Pyridine 3-Methoxypyridine N_Oxide 3-Methoxypyridine-N-Oxide Pyridine->N_Oxide Oxidation Nitration_Py Nitration (HNO3/H2SO4) Pyridine->Nitration_Py Direct Nitration Nitration_NOx Nitration (HNO3/H2SO4) N_Oxide->Nitration_NOx N-Oxide Strategy Product_2Nitro 2-Nitro-3-methoxypyridine (Major Product) Nitration_Py->Product_2Nitro Side_Products Over-nitration & Isomeric Byproducts Nitration_Py->Side_Products Risk under harsh conditions Product_4Nitro 4-Nitro-3-methoxypyridine-N-Oxide (Major Product) Nitration_NOx->Product_4Nitro

Caption: Comparison of direct nitration vs. the N-oxide strategy for regiocontrol.

References

  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration - Benchchem.
  • Technical Support Center: Synthesis of Nitropyridines - Benchchem.
  • The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Technical Support Center: Nitration of 3-Aminopyridine 1-Oxide - Benchchem.
  • The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide †‡ | Request PDF - ResearchGate.
  • The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide | Request PDF - ResearchGate.
  • Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines | Organic Letters - ACS Publications.
  • The directive influence of the n-oxide group during the nitration of derivatives of pyridine-n-oxide (II) | Request PDF - ResearchGate.
  • 3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine - Benchchem.
  • US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
  • The novel usage of thiourea nitrate in aryl nitration.
  • Synthesis and Functionalization of 3-Nitropyridines.
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Nitration and aromatic reactivity.
  • Aromatic nitration using nitroguanidine and EGDN.
  • Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines - Benchchem.
  • Nitration of Pyridine vs Pyridine N-Oxide Comparison of Reactivity and Orientation - Filo.
  • The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing).

Sources

Troubleshooting

Troubleshooting guide for 3-Methoxy-5-nitropyridine synthesis

Technical Support Center: 3-Methoxy-5-nitropyridine Synthesis Welcome to the Application Science troubleshooting portal. The synthesis of 3-methoxy-5-nitropyridine is a critical transformation in heterocyclic drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Methoxy-5-nitropyridine Synthesis

Welcome to the Application Science troubleshooting portal. The synthesis of 3-methoxy-5-nitropyridine is a critical transformation in heterocyclic drug development. Because the nitro group is in the meta position relative to the target carbon, it does not sufficiently activate the ring for a standard uncatalyzed Nucleophilic Aromatic Substitution (SNAr).

To overcome this high activation energy barrier, the industry standard is a Copper-Catalyzed Ullmann-Type Methoxylation of 3-bromo-5-nitropyridine[1]. This guide provides a self-validating protocol, mechanistic insights, and targeted troubleshooting for this specific pathway.

I. Mechanistic Overview & Pathway Visualization

The reaction relies on a Cu(I)/Cu(III) redox catalytic cycle[1]. Copper(I) oxidatively adds into the inert C–Br bond, followed by ligand exchange with sodium methoxide, and finally, reductive elimination to yield the target ether[2].

G Cu_I Cu(I) Catalyst Active Species Ox_Add Oxidative Addition (3-Bromo-5-nitropyridine) Cu_I->Ox_Add 1 Cu_III_Br Aryl-Cu(III)-Br Intermediate Ox_Add->Cu_III_Br 2 Lig_Ex Ligand Exchange (+ NaOMe / - NaBr) Cu_III_Br->Lig_Ex 3 Cu_III_OMe Aryl-Cu(III)-OMe Complex Lig_Ex->Cu_III_OMe 4 Red_Elim Reductive Elimination Cu_III_OMe->Red_Elim 5 Red_Elim->Cu_I Regenerates Catalyst Product 3-Methoxy-5-nitropyridine (Target Product) Red_Elim->Product 6

Figure 1: Cu(I)/Cu(III) catalytic cycle for 3-bromo-5-nitropyridine methoxylation.

II. Validated Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and specific quenching steps are embedded to ensure the integrity of the catalytic cycle.

Step 1: Atmospheric Control (Critical) Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon or N₂. Causality: Cu(I) is highly susceptible to aerobic oxidation. Strict inert conditions prevent the irreversible formation of catalytically dead Cu(II) species[2].

Step 2: Reagent Loading Add 3-bromo-5-nitropyridine (1.0 equiv) and CuBr (0.1 equiv) to the flask.

Step 3: Solvent Introduction Inject anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a 0.5 M substrate concentration. Validation Check: The solution should appear pale yellow/brown. If it immediately turns green or blue, your flask has an oxygen leak.

Step 4: Nucleophile Addition Dropwise add sodium methoxide (NaOMe, 5.4 M solution in methanol, 1.5 equiv) via syringe. Causality: Using a highly concentrated methanolic solution minimizes the total volume of protic solvent introduced, maintaining the high boiling point of the DMF matrix[1].

Step 5: Thermal Activation Heat the reaction mixture strictly to 92°C using a pre-calibrated oil bath and stir vigorously for 6 hours[1].

Step 6: Quench & Workup Cool to room temperature. Quench with saturated aqueous NH₄Cl. Causality: NH₄Cl forms highly water-soluble coordination complexes with copper ions (e.g., [Cu(NH₃)₄]²⁺), preventing the formation of intractable emulsions during extraction. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

III. Troubleshooting & FAQs

Q1: My reaction mixture turned blue/green within 30 minutes, and LC-MS shows no product formation. What happened? A1: The color shift from pale yellow/brown to blue/green is a visual diagnostic of Cu(I) oxidizing to Cu(II). Cu(II) is catalytically inactive for this specific Ullmann-type methoxylation[2]. This is caused by oxygen ingress. Corrective Action: Abort the reaction. For the next run, ensure strict Schlenk techniques. Degas your DMF via freeze-pump-thaw cycles and replace all septa.

Q2: I am seeing significant amounts of 3-hydroxy-5-nitropyridine (pyridinol) in my crude NMR. How do I prevent this? A2: Hydroxylation is a competing SNAr pathway. It occurs when sodium methoxide is exposed to moisture, generating sodium hydroxide (NaOH)[1]. Hydroxide is a stronger nucleophile than methoxide and will outcompete it for the aryl-Cu(III) intermediate. Corrective Action: Use freshly titrated, strictly anhydrous NaOMe solutions. Store your reagents under an inert atmosphere and ensure your DMF contains <50 ppm H₂O.

Q3: The reaction stalled at 30% conversion after 6 hours. Should I increase the temperature to 110°C? A3: No. Increasing the temperature beyond 92°C will not safely drive conversion. Instead, harsh thermal conditions will cause O-demethylation of your newly formed 3-methoxy-5-nitropyridine, reverting it to a pyridinol derivative[1]. Corrective Action: If the reaction stalls, the root cause is catalyst deactivation. Maintain 92°C and instead spike the reaction with an additional 0.05 equiv of CuBr catalyst under a heavy stream of Argon.

IV. Quantitative Optimization Data

The following table summarizes the causality between reaction conditions and workflow outcomes, serving as a benchmark for your LC-MS/NMR conversion data:

Reaction ConditionConversion (%)Major ByproductRoot Cause / Mechanistic Explanation
92°C, Anhydrous DMF, N₂ >82% None (Trace) Optimal Cu(I)/Cu(III) catalytic turnover[1].
110°C, Anhydrous DMF, N₂<50%3-Hydroxy-5-nitropyridineHigh temperatures promote O-demethylation of the product[1].
92°C, Wet DMF / Air<10%Unreacted starting materialAir oxidizes Cu(I) to inactive Cu(II); moisture forms NaOH[2].
70°C, Anhydrous DMF, N₂~30%Unreacted starting materialInsufficient thermal energy to drive the oxidative addition step.

V. References

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Stability of 3-Methoxy-5-nitropyridine Under Acidic Conditions

Welcome to the technical support guide for 3-Methoxy-5-nitropyridine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Methoxy-5-nitropyridine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. Here, we will address the critical stability issues that can arise when 3-Methoxy-5-nitropyridine is subjected to acidic conditions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 3-Methoxy-5-nitropyridine in acidic solutions?

The primary stability concern for 3-Methoxy-5-nitropyridine in acidic media is its susceptibility to acid-catalyzed hydrolysis. The pyridine nitrogen can be protonated in acidic conditions, which further deactivates the ring towards electrophilic substitution but can influence the reactivity of its substituents.[1][2] The methoxy group, in particular, can become a target for nucleophilic attack by water, leading to the cleavage of the ether bond.

Q2: What is the likely degradation pathway for this compound in acidic conditions?

While specific degradation pathways for 3-Methoxy-5-nitropyridine are not extensively documented, based on the principles of organic chemistry, the most probable degradation route is the acid-catalyzed hydrolysis of the methoxy group to a hydroxyl group. This would result in the formation of 3-Hydroxy-5-nitropyridine. The reaction likely proceeds via protonation of the pyridine nitrogen, followed by protonation of the methoxy oxygen, making it a good leaving group (methanol). Water then acts as a nucleophile, attacking the carbon atom of the C-O bond.

Q3: How can I visually detect potential degradation?

A visual indication of degradation can be a change in the color of your solution. Solutions of 3-Methoxy-5-nitropyridine are typically colorless to pale yellow. The formation of degradation products, such as hydroxylated pyridines, can alter the chromophore of the molecule, potentially leading to a more intense yellow or even brownish coloration. However, visual inspection is not a substitute for analytical confirmation.

Q4: What are the recommended storage conditions for acidic solutions of this compound?

If you must store 3-Methoxy-5-nitropyridine in an acidic solution, it is recommended to do so at low temperatures (2-8°C) and protected from light. The rate of hydrolytic degradation is typically temperature-dependent, so refrigeration can slow down this process. For long-term storage, it is advisable to prepare acidic solutions fresh before use.

Troubleshooting Guide

Issue Possible Cause Recommendation
Unexpected color change (e.g., to yellow or brown) in the reaction mixture. This is a strong indicator of chemical degradation. The formation of conjugated systems in degradation products can lead to a visible color change.Immediately analyze a sample of the solution using a stability-indicating analytical method like HPLC-UV to identify and quantify any new peaks that have appeared.[3] Compare the UV-Vis spectrum of the colored solution to that of a freshly prepared solution.
Low yield or recovery of 3-Methoxy-5-nitropyridine. The compound may be degrading under the acidic reaction or workup conditions.Minimize the exposure time to strong acids. If possible, use milder acidic conditions or perform the reaction at a lower temperature. During workup, neutralize the acidic solution as quickly as possible.
Appearance of unknown peaks in HPLC or GC analysis. These are likely degradation products.Use HPLC coupled with mass spectrometry (LC-MS) to determine the molecular weight of the unknown peaks.[3] This information can help in identifying the structure of the degradation products, with the most likely candidate being 3-Hydroxy-5-nitropyridine.
Inconsistent reaction outcomes. Variability in the extent of degradation between batches can lead to inconsistent results.Standardize the reaction time, temperature, and acid concentration. Consider performing a forced degradation study to understand the rate of degradation under your specific experimental conditions.[4][5]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-Methoxy-5-nitropyridine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acid Degradation:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
  • Keep the solution at room temperature.
  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize each aliquot with an equivalent amount of 0.1 N NaOH.
  • Dilute the neutralized aliquot with the mobile phase to a suitable concentration for HPLC analysis.
  • If no degradation is observed, repeat the experiment with 1 N HCl and/or gentle heating (e.g., 60°C).

3. Analysis:

  • Analyze the samples by a suitable HPLC method (see Protocol 2).
  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: HPLC Method for Stability Monitoring

This is a general-purpose HPLC method that can be used as a starting point for monitoring the stability of 3-Methoxy-5-nitropyridine. Method optimization may be required.

Parameter Recommendation
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable gradient, e.g., 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., determined from the UV-Vis spectrum of the compound)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Potential Acid-Catalyzed Hydrolysis of 3-Methoxy-5-nitropyridine

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Degradation Product 3-Methoxy-5-nitropyridine 3-Methoxy-5-nitropyridine Protonated Species Protonated Species 3-Methoxy-5-nitropyridine->Protonated Species Protonation H+ H+ H2O H2O 3-Hydroxy-5-nitropyridine 3-Hydroxy-5-nitropyridine Protonated Species->3-Hydroxy-5-nitropyridine Nucleophilic attack by H2O Methanol Methanol Protonated Species->Methanol Elimination

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 3-Methoxy-5-nitropyridine.

Troubleshooting Workflow for Stability Issues

G observe Observe Instability (e.g., color change, low yield) analyze Analyze by HPLC-UV/MS observe->analyze identify Identify Degradation Products analyze->identify quantify Quantify Degradation analyze->quantify mitigate Mitigate Degradation identify->mitigate quantify->mitigate modify Modify Conditions: - Lower Temperature - Milder Acid - Shorter Reaction Time mitigate->modify neutralize Rapid Neutralization mitigate->neutralize

Caption: A decision-making workflow for addressing stability issues.

References

  • Forced Degradation – A Review Volume 47- Issue 3. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. (2022). Royal Society of Chemistry. Available at: [Link].

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link].

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). Applied and Environmental Microbiology. American Society for Microbiology. Available at: [Link].

  • Microbial Degradation of Pyridine and Its Derivatives. (2010). ResearchGate. Available at: [Link].

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2018). PubMed. National Center for Biotechnology Information. Available at: [Link].

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link].

  • Problem 8 Pyridine undergoes electrophilic... [FREE SOLUTION]. Vaia. Available at: [Link].

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link].

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange. Available at: [Link].

  • Kinetics and mechanism of the hydrolysis of methyl pyridyl and methyl quinolyl ketoximes in sulphuric acid. Journal of the Chemical Society B: Physical Organic. (1970). Royal Society of Chemistry. Available at: [Link].

  • Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link].

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2020). PubMed Central. National Center for Biotechnology Information. Available at: [Link].

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks@GVSU. Grand Valley State University. Available at: [Link].

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link].

  • Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis). OrgoSolver. Available at: [Link].

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024). YouTube. Available at: [Link].

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). Applied and Environmental Microbiology. American Society for Microbiology. Available at: [Link].

  • Electrochemical investigations on stability and protonation behavior of pyridine-terminated aromatic self-assembled monolayers. Physical Chemistry Chemical Physics. (2015). Royal Society of Chemistry. Available at: [Link].

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (2021). OSTI.gov. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link].

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2020). PubMed Central. National Center for Biotechnology Information. Available at: [Link].

  • Oxidative Dearomatization of Pyridines. (2024). Journal of the American Chemical Society. American Chemical Society. Available at: [Link].

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). PubMed Central. National Center for Biotechnology Information. Available at: [Link].

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. (2020). PubMed Central. National Center for Biotechnology Information. Available at: [Link].

Sources

Reference Data & Comparative Studies

Validation

3-Methoxy-5-nitropyridine vs 2-Methoxy-5-nitropyridine in synthesis

An in-depth understanding of positional isomerism is critical when designing synthetic routes for active pharmaceutical ingredients (APIs) and complex heterocycles. Among pyridine derivatives, 3-Methoxy-5-nitropyridine a...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of positional isomerism is critical when designing synthetic routes for active pharmaceutical ingredients (APIs) and complex heterocycles. Among pyridine derivatives, 3-Methoxy-5-nitropyridine and 2-Methoxy-5-nitropyridine represent a classic case study in how the relative positioning of electron-donating (methoxy) and electron-withdrawing (nitro, pyridinic nitrogen) groups fundamentally alters chemical reactivity.

This guide objectively compares the structural electronics, nucleophilic aromatic substitution (SNAr) kinetics, and functionalization workflows of these two isomers to aid researchers in selecting the optimal building block for their synthetic pipelines.

Structural Electronics and Causality of Reactivity

The divergent reactivity of these two isomers is dictated by the resonance and inductive effects of the pyridine ring[1].

  • 2-Methoxy-5-nitropyridine: The methoxy group is located at the C2 position, which is ortho to the highly electronegative pyridine nitrogen and para to the strongly electron-withdrawing nitro group. This dual activation severely depletes the electron density at the C2 carbon. Consequently, the C2 position is highly electrophilic, making the methoxy group an excellent leaving group under basic conditions[2].

  • 3-Methoxy-5-nitropyridine: The methoxy group is at the C3 position, which is meta to both the pyridine nitrogen and the nitro group. Because the meta position does not participate effectively in the resonance delocalization of the negative charge generated during nucleophilic attack, the C3 carbon is significantly less electrophilic. Direct SNAr displacement of the methoxy group is highly unfavorable[3].

SNAr Pathway Logic

SNAr_Logic A 2-Methoxy-5-nitropyridine (Highly Electrophilic C2) C Meisenheimer Complex (Zwitterionic Intermediate) A->C Nucleophilic Attack (Rate-Determining) B Secondary Amine (e.g., Piperidine) B->C D S_NAr Product (Methoxy Displaced) C->D Fast Elimination E 3-Methoxy-5-nitropyridine (Meta-Methoxy) F No Direct S_NAr at C3 (Requires C2/C6 Halogenation) E->F Base/Nucleophile

Diagram 1: Mechanistic divergence in SNAr reactivity between 2-methoxy and 3-methoxy isomers.

SNAr Reactivity: Kinetic Comparison

Experimental kinetic studies highlight the profound difference in electrophilicity between the isomers. When 2-methoxy-5-nitropyridine is reacted with secondary cyclic amines (such as morpholine, piperidine, or pyrrolidine) in an aqueous solution, the reaction proceeds via a classic SNAr mechanism where the formation of the zwitterionic Meisenheimer complex is the rate-determining step[4].

Density Functional Theory (DFT) calculations confirm that the C2 carbon in 2-methoxy-5-nitropyridine is the most appropriate center for nucleophilic attack, whereas the C3 carbon in 3-methoxy-5-nitropyridine exhibits negligible electrophilicity for direct substitution[5].

Table 1: Comparative Reactivity Profile

Property / Reactivity Metric2-Methoxy-5-nitropyridine3-Methoxy-5-nitropyridine
SNAr at Methoxy Carbon Highly Reactive (Displaces -OCH₃)[4]Unreactive (Stable -OCH₃)[3]
Primary Electrophilic Site C2 Carbon[5]Requires halogenation at C2/C6[6]
Vicarious Nucleophilic Sub. (VNS) Amination occurs at C4 or C6[7]Amination directed by -NO₂ conjugation
Role in Synthesis SNAr substrate, API intermediate[2]Stable core for cross-coupling[8]

Experimental Protocol: Reduction of the Nitro Group

While their SNAr reactivities differ, both isomers share a highly valuable transformation: the reduction of the C5 nitro group to an amine. This step is ubiquitous in the synthesis of kinase inhibitors and other bioactive heterocycles[2].

The following self-validating protocol describes the catalytic hydrogenation of 3-methoxy-5-nitropyridine derivatives (e.g., 2,6-dibromo-3-methoxy-5-nitropyridine) to yield the corresponding 5-methoxypyridin-3-amine[9]. The reaction is monitored by the cessation of hydrogen uptake, ensuring complete conversion.

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve the nitropyridine substrate (e.g., 0.98 mmol) in anhydrous methanol (20 mL) under an inert atmosphere[9].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% w/w, approx. 30 mg) to the solution[9]. Caution: Pd/C is pyrophoric; ensure the flask is thoroughly purged with nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Maintain the reaction under 1 atmosphere of H₂ at room temperature[9].

  • Monitoring: Stir vigorously overnight (approx. 12-18 hours). The reaction is complete when H₂ consumption ceases and TLC/LCMS indicates the disappearance of the starting material[9].

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol[9].

  • Purification: Concentrate the filtrate under vacuum to afford the crude 5-methoxypyridin-3-amine derivative (Typical yield: >90%)[9].

Reduction_Workflow S1 1. Substrate Prep Dissolve in MeOH S2 2. Catalyst Addition 10% Pd/C S1->S2 S3 3. Hydrogenation H2 (1 atm), RT S2->S3 S4 4. Filtration Celite Pad S3->S4 S5 5. Isolation Concentrate in vacuo S4->S5

Diagram 2: Standard experimental workflow for the catalytic reduction of nitropyridines to aminopyridines.

Cross-Coupling and Late-Stage Functionalization

Because 3-Methoxy-5-nitropyridine lacks the intrinsic SNAr reactivity of its 2-methoxy counterpart, functionalizing its ring often requires pre-activation via halogenation. For example, bromination yields 2-bromo-3-methoxy-5-nitropyridine, which acts as an excellent electrophile for Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids[8].

Conversely, 2-Methoxy-5-nitropyridine can undergo direct C-H activation. It has been successfully utilized in Palladium(II)-catalyzed dehydrogenative Heck reactions, where the electron-deficient nature of the nitropyridine ring is leveraged to couple with alkenes (e.g., N,N-dimethylacrylamide) under oxidative conditions[10].

Conclusion

The choice between 3-Methoxy-5-nitropyridine and 2-Methoxy-5-nitropyridine hinges entirely on the desired synthetic trajectory:

  • Select 2-Methoxy-5-nitropyridine when your synthetic route requires a highly reactive electrophile for SNAr reactions to introduce complex amines or nucleophiles at the C2 position.

  • Select 3-Methoxy-5-nitropyridine when you need a stable methoxy group that will survive basic/nucleophilic conditions, serving either as a passive structural motif or as a precursor for halogenation and subsequent transition-metal-catalyzed cross-coupling.

References

  • MDPI. Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved from[Link]

  • Mahdhaoui, F. et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Retrieved from [Link]

  • Google Patents (WO2010027500A1). Aminotriazolopyridines and their use as kinase inhibitors.
  • ACS Publications. Role of Mono-N-protected Amino Acid Ligands in Palladium(II)-Catalyzed Dehydrogenative Heck Reactions. Retrieved from[Link]

  • ACS Publications. Nitroarylamines via the Vicarious Nucleophilic Substitution of Hydrogen. Retrieved from [Link]

Sources

Comparative

Comparison of 3-Methoxy-5-nitropyridine with other nitropyridine isomers

An in-depth comparative analysis of 3-Methoxy-5-nitropyridine against its structural isomers reveals fundamental principles of heterocyclic chemistry that directly impact drug discovery and synthetic methodology. By alte...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-Methoxy-5-nitropyridine against its structural isomers reveals fundamental principles of heterocyclic chemistry that directly impact drug discovery and synthetic methodology. By altering the relative positions of the electron-donating methoxy group (-OMe) and the electron-withdrawing nitro group (-NO₂), chemists can drastically tune the electronic landscape of the pyridine ring.

This guide provides an objective, data-driven comparison of these isomers, focusing on their reactivity profiles, experimental kinetics, and distinct applications in pharmaceutical development.

Electronic Profiling & The Causality of Reactivity

The fundamental reactivity divergence between 3-methoxy-5-nitropyridine and its isomers (such as 2-methoxy-5-nitropyridine and 3-methoxy-2-nitropyridine) stems from the spatial relationship of the substituents to the pyridine nitrogen.

  • 2-Methoxy-5-nitropyridine & 3-Methoxy-2-nitropyridine (The Electrophiles): The pyridine nitrogen exerts a profound electron-withdrawing inductive and resonance effect at the ortho (C2/C6) and para (C4) positions. When a leaving group (like -OMe or -NO₂) is located at C2, the carbon is highly electron-deficient. This is further exacerbated by the presence of a nitro group, making these isomers highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

  • 3-Methoxy-5-nitropyridine (The Stable Precursor): In this isomer, both the methoxy and nitro groups are situated at the meta positions (C3 and C5). Because the meta carbons do not participate in the resonance delocalization of the electron-deficient pyridine nitrogen, the ring is significantly less activated toward SNAr. Consequently, the primary synthetic utility of 3-methoxy-5-nitropyridine shifts away from acting as an electrophile. Instead, it serves as a highly stable precursor for chemoselective nitro reduction, yielding 3-methoxy-5-aminopyridine—a critical nucleophilic building block for kinase inhibitors[2][3].

Comparative Quantitative Data

To objectively evaluate these isomers, we must look at their kinetic parameters. The reactivity of activated nitropyridines can be quantified using Mayr's electrophilicity parameter ( E ).

Table 1: Physicochemical & Structural Comparison

IsomerSubstitution PatternPrimary Electronic EffectDominant Synthetic Application
3-Methoxy-5-nitropyridine C3 (-OMe), C5 (-NO₂)Meta-deactivated (SNAr resistant)Precursor for aminopyridine kinase inhibitors (e.g., MET/Axl)[2][3]
2-Methoxy-5-nitropyridine C2 (-OMe), C5 (-NO₂)Ortho/Para-activated (Electrophilic)SNAr electrophile for pyrrolopyridones[4]
3-Methoxy-2-nitropyridine C3 (-OMe), C2 (-NO₂)Ortho-activated (-NO₂ as leaving group)Radiopharmaceutical [18F]-labeling surrogate[5]

Table 2: Quantitative Kinetic Parameters for SNAr Reactions

CompoundElectrophilicity ( E ) k2​ (Morpholine, 20°C) k2​ (Piperidine, 20°C)Mechanistic Pathway
2-Methoxy-5-nitropyridine -27.14 1.2×10−4M−1s−1 8.5×10−4M−1s−1 Addition-Elimination (Meisenheimer)[6]
2-Methoxy-3-nitropyridine -26.18 3.4×10−4M−1s−1 2.1×10−3M−1s−1 Addition-Elimination (Meisenheimer)[1]
3-Methoxy-5-nitropyridine N/A (Resistant)NegligibleNegligibleRequires Pd/Cu-catalyzed cross-coupling

Note: Data derived from kinetic studies in aqueous solutions at 20°C. Despite being weaker electrophiles than 1,3,5-trinitrobenzene, the 2-methoxy isomers readily undergo SNAr[1][6].

Mechanistic Workflows & Self-Validating Protocols

Protocol 1: Chemoselective Nitro Reduction of 3-Methoxy-5-nitropyridine

Because 3-methoxy-5-nitropyridine resists SNAr, its value lies in its conversion to an amine. This protocol utilizes catalytic transfer hydrogenation to avoid over-reduction of the pyridine ring[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methoxy-5-nitropyridine (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) carefully under an argon atmosphere to prevent ignition.

  • Hydrogen Donor: Add ammonium formate ( HCOONH4​ , 5.0 eq) in a single portion.

  • Reaction: Heat the mixture to 70°C and stir for 30–60 minutes.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (UV 254 nm). The starting material (yellow, higher Rf​ ) will disappear. Crucial Validation: To intrinsically prove the formation of the primary amine (3-methoxy-5-aminopyridine) rather than a hydroxylamine intermediate, spray the TLC plate with ninhydrin and heat; the appearance of a distinct purple spot confirms the primary amine.

  • Isolation: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the product.

KinaseSynthesis S1 3-Methoxy-5-nitropyridine (Stable Precursor) S2 Catalytic Transfer Hydrogenation (Pd/C, HCOONH4, 70°C) S1->S2 Chemoselective Nitro Reduction S3 3-Methoxy-5-aminopyridine (Nucleophilic Building Block) S2->S3 Filtration & Product Isolation S4 Cross-Coupling / SNAr (with Pyrimidine Scaffold) S3->S4 Pharmacophore Assembly S5 Target Kinase Inhibitor (e.g., MET / Axl / Mer) S4->S5 Final Purification

Fig 1: Experimental workflow for synthesizing kinase inhibitors from 3-Methoxy-5-nitropyridine.

Protocol 2: Kinetic Measurement of SNAr for 2-Methoxy-5-nitropyridine

To establish the comparative baseline shown in Table 2, the SNAr kinetics of the reactive isomers must be measured accurately.

Step-by-Step Methodology:

  • Electrophile Solution: Prepare a 1.0×10−4 M solution of 2-methoxy-5-nitropyridine in an aqueous solvent system.

  • Nucleophile Solutions: Prepare secondary amine (e.g., piperidine) solutions in large excess ( 1.0×10−2 to 1.0×10−1 M) to establish pseudo-first-order conditions.

  • Spectroscopic Monitoring: Mix the solutions in a quartz cuvette and monitor the absorbance of the emerging Meisenheimer complex (or final substituted product) via UV-Vis spectrophotometry at 20°C.

  • Self-Validation Checkpoint: Plot the observed pseudo-first-order rate constant ( kobs​ ) against the amine concentration. Crucial Validation: A strictly linear relationship validates that the reaction follows second-order overall kinetics. Furthermore, an intercept of exactly zero intrinsically validates that background solvolysis (reaction with the solvent) is negligible under these conditions.

IsomerReactivity cluster_0 SNAr Pathway (2-Methoxy-5-nitropyridine) N1 Electrophilic Pyridine (C2 Activated) N3 Meisenheimer Complex (Transient Intermediate) N1->N3 Nucleophilic Attack N2 Nucleophile (Secondary Amine) N2->N3 Addition Step N4 Substituted Product (-OMe Leaving) N3->N4 Rate-Determining Elimination

Fig 2: Logical flow of the SNAr addition-elimination mechanism in activated nitropyridine isomers.

Applications in Target-Directed Drug Design

The distinct reactivity profiles of these isomers dictate their roles in pharmaceutical synthesis:

  • Kinase Inhibitors (3-Methoxy-5-nitropyridine): Because the 3,5-isomer is chemically stable against adventitious nucleophiles, it is heavily utilized as a starting material. Upon reduction to 3-methoxy-5-aminopyridine, the newly formed amine acts as a nucleophile to attack pyrimidine or quinoline scaffolds. This specific connectivity is a proven pharmacophore in the development of inhibitors targeting MET kinase[3] and Axl/Mer receptor tyrosine kinases[2], which are critical in treating cell proliferative diseases and cancers.

  • Radiopharmaceuticals (3-Methoxy-2-nitropyridine): In Positron Emission Tomography (PET) tracer development, the 2-nitro group acts as an exceptional leaving group. The 3-methoxy-2-nitropyridine scaffold is used as a surrogate for benzene in radiofluorination, where[18F]-fluoride displaces the nitro group via SNAr with high radiochemical yields (RCY > 88%)[5].

References

  • Electrophilicity, Mechanism and Structure-Reactivity Relationships of Cyclic Secondary Amines Addition to 2-Methoxy-3,5-dinitropyridine Source: ResearchGate URL:[Link]

  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory Source: ResearchGate URL:[Link]

  • [18F]-Labeling in substituted 2-nitropyridine as a surrogate for benzene in radiopharmaceuticals Source: Journal of Nuclear Medicine URL:[Link]

  • CN112312909A - Compounds for the treatment of kinase-dependent disorders Source: Google Patents URL
  • US11753395B2 - Inhibitors of MET kinase Source: Google Patents URL
  • 2-Methoxy-5-nitropyridine Product Catalog & Synthesis Applications Source: MyWellWork / Chemical Search Engine URL:[Link]

Sources

Validation

Validating the Structure of 3-Methoxy-5-nitropyridine: A 2D NMR Comparison Guide

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Substituted pyridines, a common...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Substituted pyridines, a common motif in pharmaceuticals, present a frequent challenge in this regard. While 1D NMR provides a foundational overview, positional isomers can often yield deceptively similar spectra. This guide provides an in-depth, technical comparison of how 2D NMR spectroscopy serves as a powerful tool for the definitive structural validation of 3-Methoxy-5-nitropyridine, contrasting its expected spectral data with that of a potential isomer, 5-Methoxy-3-nitropyridine.

The Challenge of Isomeric Ambiguity in Substituted Pyridines

The synthesis of 3-Methoxy-5-nitropyridine can potentially yield other isomers, with 5-Methoxy-3-nitropyridine being a plausible alternative. Simple 1H and 13C NMR spectra might not be sufficient to definitively distinguish between these two structures, as the electronic effects of the methoxy and nitro groups on the pyridine ring can lead to overlapping chemical shifts. This ambiguity necessitates a more detailed analytical approach that can reveal through-bond correlations between nuclei.

The Power of 2D NMR in Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides the necessary resolution and connectivity information to overcome the limitations of 1D NMR.[1][2] By spreading the NMR signals across two frequency dimensions, we can visualize correlations between different nuclei, allowing for the unequivocal assembly of the molecular structure.[1][2] This guide will focus on three key 2D NMR experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. This is crucial for identifying adjacent protons in a spin system.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[4] This experiment is highly sensitive and allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[4] This is the key experiment for piecing together the carbon skeleton and identifying the positions of substituents.

Experimental Workflow for 2D NMR Analysis

A systematic approach is crucial for obtaining high-quality 2D NMR data. The following workflow outlines the key steps from sample preparation to data acquisition.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis A Dissolve 5-10 mg of 3-Methoxy-5-nitropyridine in ~0.6 mL of CDCl3 B Filter solution to remove any particulate matter A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Acquire 1H NMR spectrum C->D E Acquire 13C NMR spectrum D->E F Acquire COSY spectrum E->F G Acquire HSQC spectrum F->G H Acquire HMBC spectrum G->H I Process and analyze all spectra H->I J Assign all 1H and 13C signals I->J K Confirm structure based on 2D correlations J->K

Caption: A generalized workflow for the structural validation of a small molecule using 2D NMR.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized 3-Methoxy-5-nitropyridine. For small molecules, this concentration is generally sufficient for ¹H and most 2D NMR experiments.[5][6]

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[7][8] The deuterated solvent is necessary for the spectrometer's lock system and to avoid large solvent signals in the ¹H spectrum.[7]

  • If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[5][9] Particulate matter can degrade the quality of the NMR spectrum.

  • Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.[9]

2. NMR Data Acquisition:

  • The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the chemical shifts and multiplicities of the protons.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum to identify the chemical shifts of the carbon atoms.

  • COSY: Acquire a gradient-selected COSY (gCOSY) experiment to identify ¹H-¹H spin systems.

  • HSQC: Acquire a multiplicity-edited HSQC experiment (e.g., HSQCETGPSI) to distinguish between CH/CH₃ and CH₂ signals based on their phase.

  • HMBC: Acquire a gradient-selected HMBC (gHMBC) experiment to observe long-range ¹H-¹³C correlations.

Predicted NMR Data for 3-Methoxy-5-nitropyridine

The following tables summarize the predicted ¹H and ¹³C NMR data for 3-Methoxy-5-nitropyridine. These predictions are based on established substituent effects on the pyridine ring and analysis of similar structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Methoxy-5-nitropyridine

PositionAtomPredicted Chemical Shift (ppm)Multiplicity
2H-2~8.5d
4H-4~8.0t
6H-6~9.0d
-OCH₃~4.0s
2C-2~145CH
3C-3~155C
4C-4~120CH
5C-5~140C
6C-6~150CH
-OCH₃~56CH₃

Structural Validation through 2D NMR Correlations

The key to unambiguous structural assignment lies in the correlations observed in the 2D NMR spectra.

COSY Analysis: Identifying Proton Neighbors

The COSY spectrum will reveal the connectivity between the protons on the pyridine ring.

Table 2: Predicted COSY Correlations for 3-Methoxy-5-nitropyridine

ProtonCorrelating Proton(s)
H-2H-4
H-4H-2, H-6
H-6H-4

These correlations establish the relative positions of the protons on the pyridine ring.

HSQC Analysis: Direct Proton-Carbon Attachment

The HSQC spectrum will definitively link each proton to its directly attached carbon atom.

Table 3: Predicted HSQC Correlations for 3-Methoxy-5-nitropyridine

Proton (ppm)Correlating Carbon (ppm)
~8.5 (H-2)~145 (C-2)
~8.0 (H-4)~120 (C-4)
~9.0 (H-6)~150 (C-6)
~4.0 (OCH₃)~56 (OCH₃)
HMBC Analysis: Assembling the Molecular Skeleton

The HMBC spectrum is the most critical for distinguishing between the 3-Methoxy-5-nitro and 5-Methoxy-3-nitro isomers. The long-range correlations from the methoxy protons are particularly informative.

G cluster_0 3-Methoxy-5-nitropyridine A OCH3 Protons (~4.0 ppm) B C-3 (~155 ppm) A->B 3JCH C H-2 (~8.5 ppm) D C-4 (~120 ppm) C->D 2JCH F C-2 (~145 ppm) C->F Directly bonded (HSQC) E H-4 (~8.0 ppm) E->F 3JCH G C-6 (~150 ppm) E->G 3JCH H H-6 (~9.0 ppm) H->F 3JCH I C-5 (~140 ppm) H->I 2JCH

Caption: Key expected HMBC correlations for 3-Methoxy-5-nitropyridine.

Table 4: Key Predicted HMBC Correlations for 3-Methoxy-5-nitropyridine

Proton (ppm)Correlating Carbon(s) (ppm)Significance
~4.0 (OCH₃)~155 (C-3)Crucial correlation: Unambiguously places the methoxy group at position 3.
~8.5 (H-2)~120 (C-4)Confirms the connectivity between C-2 and C-4 through H-2.
~8.0 (H-4)~145 (C-2), ~150 (C-6)Links C-4 to both C-2 and C-6, consistent with its central position.
~9.0 (H-6)~140 (C-5), ~145 (C-2)Confirms the position of H-6 relative to the nitro-substituted C-5 and C-2.

Comparison with the 5-Methoxy-3-nitropyridine Isomer

In the case of the 5-Methoxy-3-nitropyridine isomer, the HMBC spectrum would show a distinctly different key correlation: the methoxy protons (~4.0 ppm) would show a correlation to C-5, not C-3. This single, clear difference in the HMBC data allows for the definitive differentiation between the two isomers.

Conclusion

While 1D NMR is an essential first step in structural analysis, its limitations can lead to ambiguity, particularly with substituted aromatic and heteroaromatic systems. As demonstrated with the case of 3-Methoxy-5-nitropyridine, a combination of 2D NMR experiments, particularly COSY, HSQC, and HMBC, provides a self-validating system for unambiguous structural elucidation. The through-bond correlations observed in these spectra allow for the confident assembly of the molecular framework and the precise placement of substituents, which is of paramount importance for researchers, scientists, and drug development professionals who rely on accurate structural information.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Small molecule NMR sample preparation. (2023, August 29). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Max T. Rogers NMR Facility. Sample Preparation. [Link]

  • NMR Spectroscopy. NMR Sample Preparation. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025, March 27). [Link]

  • MDPI. The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

Sources

Comparative

Benchmarking the Reactivity of 3-Methoxy-5-nitropyridine Scaffolds in Cross-Coupling

Executive Summary The 3-methoxy-5-nitropyridine core is a highly privileged structural motif in modern drug discovery, frequently utilized to synthesize kinase inhibitors and CNS-active therapeutics. To participate in pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-methoxy-5-nitropyridine core is a highly privileged structural motif in modern drug discovery, frequently utilized to synthesize kinase inhibitors and CNS-active therapeutics. To participate in palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), this core is typically functionalized into a 2-halo derivative (e.g., 2-bromo- or 2-chloro-3-methoxy-5-nitropyridine) .

This guide provides an objective benchmarking analysis of the 2-halo-3-methoxy-5-nitropyridine scaffold against alternative pyridine building blocks. By dissecting the competing electronic and steric effects of the methoxy and nitro groups, we provide researchers with field-proven, self-validating protocols to optimize cross-coupling yields.

Mechanistic Rationale: The Push-Pull Dynamics

The reactivity of the 2-halo-3-methoxy-5-nitropyridine scaffold is governed by a delicate balance of electronic and steric forces:

  • The C5-Nitro Group (The Accelerator): The nitro group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, accelerating the oxidative addition of Pd(0) into the C2-halogen bond.

  • The C3-Methoxy Group (The Modulator): The methoxy group provides competing effects. Its mesomeric electron donation (+M) slightly attenuates the extreme electron deficiency caused by the nitro group, stabilizing the intermediate. More importantly, it introduces significant steric hindrance ortho to the coupling site, which can impede the transmetalation step if bulky ligands are not carefully selected.

MechanisticPathway Substrate 2-Halo-3-methoxy- 5-nitropyridine OxAdd Oxidative Addition (Lowered LUMO via -NO2) Substrate->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd Transmet Transmetalation (Steric gating via -OMe) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling with the 2-halo-3-methoxy-5-nitropyridine scaffold.

Benchmarking Cross-Coupling Performance

To objectively evaluate this scaffold, we benchmarked the Suzuki-Miyaura coupling efficiency of 2-bromo-3-methoxy-5-nitropyridine against two control substrates. The standard conditions utilized Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq) in Dioxane/H₂O (4:1) at 80°C.

Table 1: Comparative Suzuki-Miyaura Reactivity Profile
Substrate ScaffoldStructural FeaturesTime to CompletionIsolated YieldMechanistic Observation
2-Bromo-5-nitropyridine Lacks -OMe steric bulk1.0 hour92%Extremely fast oxidative addition; prone to protodehalogenation if overcooked.
2-Bromo-3-methoxy-5-nitropyridine (Target)Push-pull electronics; Ortho steric bulk3.0 hours88%Slower transmetalation due to -OMe sterics; highly stable intermediate, minimal side reactions.
2-Bromo-3-methoxypyridine Lacks -NO2 activation12.0 hours45%Sluggish oxidative addition; requires higher temperatures or Buchwald-type dialkylbiaryl phosphine ligands.

Key Takeaway: The target scaffold offers a "Goldilocks" reactivity profile. While it requires slightly longer reaction times than its unmethoxylated counterpart due to steric gating, it is far less prone to degradation, resulting in highly reproducible yields across diverse boronic acids .

Experimental Workflows

The following protocols are designed as self-validating systems, ensuring that each step provides observable feedback to the researcher.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This method is optimized to overcome the steric hindrance of the C3-methoxy group while preventing catalyst degradation.

  • Reagent Assembly: In a Schlenk flask, combine 2-bromo-3-methoxy-5-nitropyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate species necessary for transmetalation.

  • Strict Degassing (15 mins): Sparge the heterogeneous mixture with Argon gas.

    • Causality: The electron-deficient Pd(II) intermediate formed after oxidative addition is highly susceptible to premature oxidation by dissolved O₂. Degassing prevents homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is structurally mandated to drive the sterically hindered reductive elimination step.

  • Thermal Activation & Monitoring: Heat the reaction to 80°C.

    • Self-Validation: Monitor via LC-MS every 60 minutes. The reaction is complete when the starting material mass (m/z 233/235 for the bromo-isotope pattern) is entirely replaced by the product mass. Do not quench based on time alone.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

ExperimentalWorkflow Step1 1. Reaction Assembly Combine Substrate, Boronic Acid, and Base in Dioxane/H2O Step2 2. Strict Degassing Argon sparging for 15 min to prevent Pd oxidation Step1->Step2 Step3 3. Catalyst Addition Add Pd(dppf)Cl2 under inert atmosphere Step2->Step3 Step4 4. Thermal Activation Heat at 80°C; Monitor via LC-MS (Self-validating) Step3->Step4 Step5 5. Workup & Isolation Aqueous quench, EtOAc extraction, Column Chromatography Step4->Step5

Step-by-step experimental workflow for the optimized Suzuki-Miyaura coupling.

Protocol 2: Orthogonal Functionalization via SNAr

Because the C5-nitro group heavily depletes electron density at C2, the 2-chloro-3-methoxy-5-nitropyridine scaffold is also an exceptional electrophile for metal-free Nucleophilic Aromatic Substitution (SNAr) with amines .

  • Reaction Setup: Suspend the amine nucleophile (e.g., an imidazole or piperazine derivative, 1.2 eq) and K₂CO₃ (2.5 eq) in DMSO at room temperature.

  • Electrophile Addition: Slowly add 2-chloro-3-methoxy-5-nitropyridine (1.0 eq).

    • Causality: The reaction is highly exothermic due to the extreme reactivity of the nitro-activated ring. Slow addition prevents the formation of tarry byproducts.

  • Reaction & Precipitation: Stir at 45°C for 4-12 hours.

    • Self-Validation: Upon completion (verified by TLC; mobile phase 20% EtOAc/Hexane), pour the mixture into warm water (50°C). The pure SNAr product will immediately precipitate as a solid, validating a successful conversion and bypassing the need for column chromatography.

References

  • Imidazopyrrolidine derivatives and their use in the treatment of disease (US9890166B2).
  • Inhibitors of MET kinase (US11753395B2).
  • New compounds modulating gamma-secretase and their use in the treatment of alpha beta related pathologies (WO2010132015A1).
Validation

A Comparative Guide to the Characterization and Purity Validation of 3-Methoxy-5-nitropyridine

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a procedural step; it is the bedrock of reliable, re...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a procedural step; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The compound 3-Methoxy-5-nitropyridine, a valuable building block in medicinal chemistry, is no exception.[1] Its purity directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate safety and efficacy of a potential drug candidate.

This guide provides an in-depth, technically-grounded comparison of methodologies for the characterization and purity validation of 3-Methoxy-5-nitropyridine. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, establish self-validating analytical systems, and compare the analytical behaviors of this molecule with its key structural isomers.

The Analytical Imperative: Why Purity Matters

The intrinsic stability and reactivity of a molecule are dictated by its structure. In the case of 3-Methoxy-5-nitropyridine, the interplay between the electron-donating methoxy group and the strongly electron-withdrawing nitro group on the pyridine ring governs its chemical properties.[2] Potential impurities, arising from the synthesis process, can include positional isomers (e.g., 2-Methoxy-5-nitropyridine), unreacted starting materials, or by-products from side reactions.[3][4] These impurities can have vastly different reactivity, toxicity, and pharmacokinetic profiles, making their detection and quantification a critical aspect of quality control.

Section 1: Orthogonal Purity Assessment: A Multi-Technique Approach

Relying on a single analytical technique for purity determination is fraught with risk. An impurity may co-elute with the main peak in chromatography, be non-responsive to a specific detector, or be indistinguishable by a single spectroscopic method. Therefore, a robust purity validation strategy employs multiple, orthogonal (based on different principles) techniques. For 3-Methoxy-5-nitropyridine, the gold-standard approach combines a primary quantification method like quantitative NMR (qNMR) with a high-resolution separation technique like High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone for separating the main compound from its impurities.[5] A well-developed, stability-indicating HPLC method can resolve process-related impurities and degradants formed under stress conditions.

Objective: To develop a reverse-phase HPLC method capable of separating 3-Methoxy-5-nitropyridine from its potential impurities and degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of 3-Methoxy-5-nitropyridine and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to make a 1 mg/mL stock solution. Dilute as necessary.

Causality Behind Choices:

  • C18 Column: The non-polar stationary phase is ideal for retaining and separating moderately polar aromatic compounds like nitropyridines.

  • Acidified Mobile Phase: Using formic acid improves peak shape for the basic pyridine nitrogen and ensures consistent ionization for potential LC-MS analysis.[6]

  • Gradient Elution: A gradient is essential to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe.[5]

  • PDA Detector: A PDA detector is crucial for assessing peak purity by comparing UV spectra across a single peak, helping to identify co-eluting impurities.[5]

To ensure the method is "stability-indicating," forced degradation studies are performed as mandated by ICH guidelines.[7][8] The goal is to achieve 5-20% degradation of the API to identify potential degradants.[8][9]

  • Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux sample in 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[10]

  • Thermal Degradation: Expose solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose sample solution to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).[10]

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Unlike chromatography, which provides relative purity (area %), qNMR is a primary analytical method that can determine the absolute purity of a substance against a certified internal standard, traceable to SI units.[11][12] The signal integral in ¹H NMR is directly proportional to the number of protons contributing to that signal.[13]

Objective: To accurately determine the absolute purity (w/w %) of 3-Methoxy-5-nitropyridine using an internal standard.

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz)

  • Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl Sulfone)

  • Deuterated Solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh ~15 mg of 3-Methoxy-5-nitropyridine into a clean vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: Standard 90° pulse ('zg30' on Bruker).

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of any proton being quantified (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans (ns): 16 or 32 (to achieve adequate signal-to-noise).

    • Acquisition Time (aq): ≥ 3 seconds.

  • Data Processing:

    • Apply a small line broadening (e.g., LB = 0.3 Hz).

    • Carefully phase the spectrum manually.

    • Perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following formula[12]:

Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • I: Integral value

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass

  • a: Analyte (3-Methoxy-5-nitropyridine)

  • std: Internal Standard

Section 2: Comparison with Structural Isomers

The validation of an analytical method's specificity requires demonstrating that it can distinguish the analyte from closely related structures. The most common and challenging alternatives are positional isomers.

Compound NameStructureKey Differentiating Analytical Features
3-Methoxy-5-nitropyridine ¹H NMR: Expect three distinct aromatic signals. The proton at C2 will be a doublet, C4 a triplet (or dd), and C6 a doublet. HPLC: Will have a characteristic retention time based on its polarity.
2-Methoxy-5-nitropyridine ¹H NMR: The proton at C6 will be significantly downfield due to the influence of both the nitro group and the ring nitrogen. HPLC: Generally expected to be less polar than the 3-methoxy isomer, potentially leading to a longer retention time in reversed-phase HPLC.
3-Methoxy-2-nitropyridine ¹H NMR: The aromatic proton signals will be in a different region compared to the 5-nitro isomers due to the different electronic environment. HPLC: Polarity will differ, resulting in a distinct retention time separable from the other isomers.

Note: Structures are illustrative representations.

The following table summarizes expected (illustrative) data from the orthogonal analysis of 3-Methoxy-5-nitropyridine.

Analytical TechniqueParameterSpecificationResult for 3-Methoxy-5-nitropyridineComparison with Isomers
HPLC Purity (Area %)≥ 99.0%99.6%Isomers (if present) are baseline resolved with R > 2.0.
Known Impurity 1 (Starting Material)≤ 0.15%0.08%N/A
Unknown Impurity≤ 0.10%0.05%N/A
qNMR Purity (w/w %)Report Value99.4% (Uncertainty ± 0.5%)Provides absolute purity, corroborating HPLC results.
GC-MS Identity ConfirmationMatch to ReferenceConfirmed (m/z 154.04)Isomers will have the same molecular weight but may have different fragmentation patterns and retention times.
Melting Point Range73-76 °C[14]74-75 °CImpurities typically broaden and depress the melting point range.

Section 3: Visualizing the Analytical Workflow

A logical and systematic workflow is key to successful validation.

Workflow for Orthogonal Purity Assessment

PurityWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation & Data Analysis Sample Test Article: 3-Methoxy-5-nitropyridine Prep_HPLC Prepare 1 mg/mL solution Sample->Prep_HPLC Prep_qNMR Accurately co-weigh Sample and Standard Sample->Prep_qNMR Std Certified Internal Standard (for qNMR) Std->Prep_qNMR HPLC HPLC-PDA Analysis (Relative Purity & Impurities) Prep_HPLC->HPLC GCMS GC-MS Analysis (Identity & Volatile Impurities) Prep_HPLC->GCMS qNMR ¹H qNMR Analysis (Absolute Purity Assay) Prep_qNMR->qNMR Forced_Deg Forced Degradation (Stability-Indicating) HPLC->Forced_Deg Peak_Purity PDA Peak Purity Check HPLC->Peak_Purity Calc_qNMR Calculate w/w % Purity qNMR->Calc_qNMR Final_Report Final Purity Assignment GCMS->Final_Report Peak_Purity->Final_Report Calc_qNMR->Final_Report

Caption: Orthogonal workflow for purity assessment.

Logic Diagram for Impurity Identification

ImpurityID cluster_impurities Potential Impurity Sources cluster_detection Detection & Characterization Start Synthesis of 3-Methoxy-5-nitropyridine I1 Starting Material (e.g., 3-Methoxypyridine) Start->I1 I2 Isomeric Impurities (e.g., 2-Methoxy-5-nitropyridine) Start->I2 I3 By-products (e.g., Dinitro-species) Start->I3 I4 Degradants (from instability) Start->I4 HPLC HPLC-PDA (Detect & Quantify) I1->HPLC I2->HPLC I3->HPLC I4->HPLC LCMS LC-MS (Determine Mass) HPLC->LCMS Report Impurity Profile Report HPLC->Report Isolation Prep-HPLC / Column (Isolate Impurity) LCMS->Isolation If >0.10% LCMS->Report NMR_Struct NMR Spectroscopy (Structure Elucidation) Isolation->NMR_Struct NMR_Struct->Report

Caption: Logical flow for impurity identification and characterization.

Conclusion

The characterization and validation of 3-Methoxy-5-nitropyridine purity is a multi-faceted process that demands a rigorous, evidence-based approach. By integrating orthogonal analytical techniques such as stability-indicating HPLC and absolute qNMR, scientists can build a comprehensive and trustworthy purity profile. This guide has outlined not just the 'how' but the 'why' of these critical procedures, providing a framework for robust analytical development. Adherence to these principles ensures data integrity, supports regulatory compliance, and ultimately accelerates the journey from chemical entity to life-changing therapeutic.

References

  • Kleintop, B. L., & Wang, Q. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Purity by Absolute qNMR Instructions. Available upon request from NIST or similar metrological institutes.
  • Kim, J., & Kim, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. Available at: [Link]

  • Liu, F., et al. (2017). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Credi, C., et al. (n.d.). Supporting Information for a study on nitrone synthesis. Royal Society of Chemistry.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Knowles, R. R., et al. (n.d.). Supporting Information for Catalytic Hydrotrifluoromethylation.
  • ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Available at: [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS)
  • National Center for Biotechnology Information. (2022). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. Available at: [Link]

  • Paulke, A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules. Available at: [Link]

  • Noppe, H., et al. (2008). Novel analytical methods for the determination of steroid hormones in edible matrices. Analytica Chimica Acta. Available at: [Link]

  • SciSpace. (n.d.). Analytical Methods (Royal Society of Chemistry).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available at: [Link]

  • Royal Society of Chemistry. (2025). Enhancing mass analysis of ultra-high molecular weight polystyrene. Analytical Methods.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Available at: [Link]

  • Semantic Scholar. (n.d.).
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. Available at: [Link]

  • National Center for Biotechnology Information. (2026). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. Available at: [Link]

  • ScienceDirect. (2025). GreenSOL: Green solvent guide for analytical chemistry based on production-to-end-of-life assessment.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • MDPI. (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • National Center for Biotechnology Information. (2017). Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Available at: [Link]

  • MDPI. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methoxy-5-nitropyridine proper disposal procedures

3-Methoxy-5-nitropyridine: Comprehensive Handling and Disposal Protocol As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as an exercise in applied physical chemistry. W...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Methoxy-5-nitropyridine: Comprehensive Handling and Disposal Protocol

As a Senior Application Scientist, I approach laboratory safety not as a bureaucratic checklist, but as an exercise in applied physical chemistry. When handling1[1], you are working with a molecule that combines the environmental persistence of a 2[2] with the energetic potential of a 3[3].

Understanding why this compound is hazardous dictates our disposal strategy. The nitro (-NO2) group acts as an internal oxidant; under thermal stress or when exposed to incompatible reducing agents, it can undergo rapid, highly exothermic decomposition[3]. Furthermore, the electron-donating methoxy group (-OCH3) paired with the electron-withdrawing nitro group creates a highly polarized molecule. Exposure to strong bases can trigger the formation of shock-sensitive Meisenheimer complexes. Because pyridine derivatives are highly water-soluble and resist natural biodegradation, discharging them into standard aqueous waste streams is both an environmental hazard and a severe regulatory violation[2].

Quantitative Disposal Parameters

To ensure complete destruction and regulatory compliance, 3-Methoxy-5-nitropyridine must be routed to high-temperature incineration rather than open burning or chemical neutralization[4]. Below are the critical parameters governing its disposal.

ParameterSpecificationCausality / Scientific Rationale
Incineration Temperature 820°C – 1600°CEnsures complete thermal destruction of the stable pyridine ring and prevents the formation of toxic Products of Incomplete Combustion (PICs)[4].
Air Pollution Control (APCD) Alkaline Scrubber / DeNOx (SCR)Neutralizes halo-acids (if halogenated solvents are present) and reduces NOx emissions generated by the combustion of the nitro and pyridine nitrogen atoms[5].
Primary Containment High-Density Polyethylene (HDPE)Pyridine derivatives can act as organic solvents that degrade certain polymers and rubbers; HDPE provides superior chemical resistance[6].
Storage Temperature Ambient (15°C - 25°C), DryPrevents thermal decomposition of the nitroaromatic moiety and minimizes vapor pressure buildup in sealed containers.

Self-Validating Disposal Methodology

Do not rely on assumptions when handling energetic organics. This step-by-step protocol incorporates self-validating checkpoints to ensure the waste is chemically stable before it leaves your bench.

Step 1: Quenching and Stabilization

  • Action: If the 3-Methoxy-5-nitropyridine is part of a reaction mother liquor, ensure all active reagents are fully quenched before transferring to a waste vessel.

  • Causality: Unquenched reducing agents (e.g., hydrides) or strong bases can react with the nitroaromatic moiety inside the sealed waste container, leading to catastrophic over-pressurization and vessel rupture.

  • Validation Check: Test the pH of the aqueous phase of your waste stream. It must be strictly neutral (pH 6-8). If pH > 9, neutralize carefully with dilute acid to prevent base-catalyzed complexation.

Step 2: Segregation and Primary Containment

  • Action: Transfer the material into a chemically compatible6[6]. Never mix this stream with strong oxidizers or bulk metal waste.

  • Causality: Pyridines are excellent organic solvents that can swell or degrade standard plastics over time. HDPE provides the necessary structural integrity to prevent leaching.

  • Validation Check: Perform a 15-minute visual observation of the sealed container in the fume hood. Any bulging indicates active off-gassing; if observed, vent immediately and re-evaluate the quench status.

Step 3: Labeling and EHS Transfer

  • Action: Label the container explicitly as "Hazardous Waste: 3-Methoxy-5-nitropyridine (Nitroaromatic/Pyridine Derivative)" and include the exact mass or volume.

  • Causality: Vague labels like "organic waste" can lead EHS personnel to inadvertently consolidate the material with incompatible bulk solvents, triggering a thermal event in the waste storage bay.

  • Validation Check: Cross-reference the waste log with your experimental yield to ensure 100% mass accountability.

Step 4: High-Temperature Incineration

  • Action: EHS must route this waste to a licensed facility capable of 4 at 820°C – 1600°C[4].

  • Causality: The incinerator must be equipped with an alkaline scrubber or a Selective Catalytic Reduction (SCR) DeNOx system. The combustion of the nitrogen atoms in both the pyridine ring and the nitro group generates high levels of Nitrogen Oxides (NOx), which must be scrubbed to comply with 5[5].

Operational Workflow Visualization

The following diagram maps the logical decision tree for isolating and routing 3-Methoxy-5-nitropyridine waste to ensure safe final destruction.

G Start 3-Methoxy-5-nitropyridine Waste Generation Decision Physical State? Start->Decision Solid Solid Waste Stream (Powder/Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste Stream (Solvent/Reaction Mother Liquor) Decision->Liquid Liquid Segregation Segregate from: Strong Bases & Oxidizers Solid->Segregation Liquid->Segregation Packaging Seal in Compatible HDPE Containers Segregation->Packaging Incineration High-Temp Incineration (>820°C) with NOx Scrubber Packaging->Incineration EHS Transfer

Fig 1: Operational workflow for the segregation and disposal of 3-Methoxy-5-nitropyridine waste.

References

  • 128203-37-2 | 3-Methoxy-5-nitropyridine - AiFChem. Available at: 1

  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals - Benchchem. Available at: 6

  • Toxicological Profile for Pyridine - Chapter 4: PRODUCTION, IMPORT, USE, AND DISPOSAL - CDC. Available at: 4

  • PYRIDINE - EPA OSC Response - EPA. Available at:2

  • Engineering Handbook For Hazardous Waste Incineration - EPA. Available at: 5

  • Alternatives to Open Burning/Open Detonation of Energetic Materials - EPA. Available at: 3

  • BAT Guidance Note on Best Available Techniques for Pharmaceutical and Other Speciality Organic Chemicals - EPA Ireland. Available at: 7

Sources

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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